molecular formula C4H9NO B021383 (S)-3-Aminotetrahydrofuran CAS No. 104530-79-2

(S)-3-Aminotetrahydrofuran

Cat. No.: B021383
CAS No.: 104530-79-2
M. Wt: 87.12 g/mol
InChI Key: MIPHRQMEIYLZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Aminotetrahydrofuran (CAS 104530-79-2) is a chiral aminotetrahydrofuran derivative serving as a valuable building block in organic synthesis and pharmaceutical research. Its primary research application is in the development of novel Peptide Nucleic Acid (PNA) oligomers, where it acts as a conformationally constrained backbone component. Scientific studies have demonstrated that incorporating a tetrahydrofuran-based amino acid, synthesized from precursors like 2-deoxy-d-ribose, into PNA structures results in excellent affinity and high specificity for binding to DNA . This modified PNA shows a distinct preference for DNA over RNA and helps reduce the nonspecific interactions and self-aggregation common in conventional PNAs due to the introduction of the hydrophilic tetrahydrofuran ring . As a chiral β-amino acid derivative, it is also a significant synthon for constructing foldamers and other complex biomimetic structures . This product is supplied with a typical purity of ≥95% and can be customized into various particle sizes (APS), including ranges of 1-5 µM and 10-53 µM . It is available in both powder and liquid forms. For convenience in synthetic chemistry, the related hydrochloride salt (CAS 204512-95-8) is also available . This compound requires airtight sealing and storage in a cool, dry place, protected from light . Important Note: This product is intended For Research Use Only and is not approved for use in humans, diagnostics, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHRQMEIYLZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909029
Record name Oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104530-79-2, 88675-24-5
Record name Oxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-Aminotetrahydrofuran: Molecular Structure, Stereochemistry, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminotetrahydrofuran is a pivotal chiral building block in medicinal chemistry, recognized for its integral role in the synthesis of a variety of pharmaceutical agents. Its stereodefined structure is a key determinant of the biological activity of the final drug products. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and detailed experimental protocols for the synthesis and analysis of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Properties

This compound, a cyclic ether with a chiral amine substituent, possesses a unique three-dimensional structure that is fundamental to its utility in asymmetric synthesis.

Table 1: Chemical Identifiers and Basic Properties

IdentifierValue
IUPAC Name (3S)-oxolan-3-amine
CAS Number 104530-79-2
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Synonyms (S)-Tetrahydrofuran-3-amine, (3S)-Tetrahydrofuran-3-amine

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow liquidCommercial Suppliers
Boiling Point 125.6 ± 33.0 °C (Predicted)LookChem
Density 1.012 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.458Sigma-Aldrich
pKa 8.90 ± 0.20 (Predicted)LookChem
Melting Point (HCl salt) 116-118 °CEvitaChem
Optical Rotation (HCl salt) [α]²⁷D = -10.2 (c=1, methanol)ChemicalBook

Stereochemistry

The stereochemistry of this compound is defined by the 'S' configuration at the C3 position of the tetrahydrofuran ring. This specific spatial arrangement of the amino group is crucial for the desired pharmacological activity in the final drug molecules. The absolute configuration is typically established from the chiral starting material, such as L-aspartic acid, and is maintained throughout the synthetic sequence. The enantiomeric purity is a critical quality attribute and is typically determined by chiral chromatography or NMR spectroscopy using chiral derivatizing agents.

Synthesis of this compound Hydrochloride

A common and efficient method for the enantioselective synthesis of this compound hydrochloride starts from the readily available and inexpensive chiral precursor, L-aspartic acid. The synthesis involves a six-step process: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[1]

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound HCl L_Aspartic_Acid L-Aspartic Acid Acylation Acylation (e.g., Benzoyl Chloride) L_Aspartic_Acid->Acylation Esterification Esterification (e.g., Methanol, Acetyl Chloride) Acylation->Esterification Reduction Reduction (e.g., NaBH₄) Esterification->Reduction Cyclization Intramolecular Cyclization (Heat) Reduction->Cyclization Hydrolysis Hydrolysis (e.g., NaOH) Cyclization->Hydrolysis Salification Salification (HCl) Hydrolysis->Salification Final_Product This compound HCl Salification->Final_Product

Caption: Synthetic pathway from L-aspartic acid.

Detailed Experimental Protocol (Based on Patent Literature)

Step 1: Acylation - Preparation of (S)-2-Benzoyl-aspartic acid [1]

  • In a suitable reaction vessel, dissolve sodium hydroxide (48g, 1.175 mol) in water (214g).

  • To the stirred solution, add L-aspartic acid (30g, 0.225 mol) and stir for 30 minutes.

  • Add a solution of benzoyl chloride (31.6g, 0.225 mol) in toluene (64.7g) and phosphoric acid (115.5g, 1.01 mol).

  • Allow the reaction to proceed for 2 hours.

  • After reaction completion, separate the aqueous layer and adjust the pH to 2-3 with 36% hydrochloric acid.

  • Stir for 3 hours to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain (S)-2-benzoyl-aspartic acid.

Step 2: Esterification - Preparation of (S)-2-Benzoyl-aspartic acid dimethyl ester [1]

  • To a reaction flask, add methanol (3880g) and (S)-2-benzoyl-aspartic acid (220g, 0.928 mol).

  • Cool the mixture to 22 °C and add acetyl chloride (181.7g, 2.257 mol) dropwise.

  • Maintain the reaction for 3 hours, monitoring for completion by HPLC.

  • Neutralize the reaction mixture with solid sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate to dryness.

  • Recrystallize the crude product from ethyl acetate and petroleum ether to yield the dimethyl ester.

Step 3: Reduction - Preparation of (S)-2-Benzoyl-1,4-butanediol [1]

  • In a large reaction kettle, dissolve (S)-2-benzoyl-aspartic acid dimethyl ester (300kg) in a mixture of THF (600kg), toluene (600kg), and anhydrous methanol (150kg).

  • Cool the solution to 0-5 °C.

  • Portion-wise add sodium borohydride (95kg) over 4 hours, maintaining the temperature below 25 °C.

  • Stir at room temperature for 2 hours, monitoring for completion by HPLC.

  • Quench the reaction by the dropwise addition of a hydrochloric acid/water mixture.

  • Concentrate the solution under reduced pressure to obtain the crude diol.

Step 4: Cyclization - Preparation of (S)-3-Benzoylamino tetrahydrofuran [1]

  • Heat the crude (S)-2-benzoyl-1,4-butanediol at 170 °C for 10 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture.

Step 5 & 6: Hydrolysis and Salification - Preparation of this compound hydrochloride

  • To the cyclized product, add 95% ethanol and a 30% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 9-10 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate benzoic acid.

  • Filter to remove the benzoic acid.

  • Wash the aqueous phase with dichloromethane and then concentrate to a crude product.

  • Add isopropanol to the crude product and stir to induce crystallization.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.

Stereochemical Analysis

Ensuring the enantiomeric purity of this compound is critical. This is typically achieved through chiral High-Performance Liquid Chromatography (HPLC) after derivatization.

Chiral HPLC Analysis Workflow

HPLC_Workflow cluster_hplc Chiral HPLC Analysis Sample This compound Derivatization Derivatization (e.g., Benzoyl Chloride) Sample->Derivatization HPLC_System Chiral HPLC System (e.g., Chiralpak AD-H) Derivatization->HPLC_System Data_Analysis Data Analysis (Peak Integration) HPLC_System->Data_Analysis Result Enantiomeric Excess (% ee) Data_Analysis->Result

Caption: Workflow for enantiomeric excess determination.

Experimental Protocol: Chiral HPLC of Benzoyl Derivative
  • Derivatization: React this compound with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane) to form the N-benzoyl derivative. Purify the derivative by standard methods (e.g., extraction, chromatography).

  • HPLC Conditions (Example): [2]

    • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: 95% Heptane / 5% Isopropanol

    • Flow Rate: 2 mL/min

    • Detection: UV at 220 nm

    • Expected Elution: The (S)- and (R)-enantiomers will have different retention times (e.g., r_t = 9.3 min for (S)-isomer and r_t = 10.1 min for (R)-isomer for a similar compound).[2]

  • Enantiomeric Excess (ee) Calculation:

    • ee (%) = [([Area of S-isomer] - [Area of R-isomer]) / ([Area of S-isomer] + [Area of R-isomer])] x 100

Role in Drug Development

This compound is not typically a pharmacologically active agent itself. Instead, its value lies in being a key chiral intermediate for the synthesis of more complex drug molecules. Its incorporation can significantly influence the binding affinity and selectivity of the final drug product for its biological target.

Logical Relationship in Drug Discovery

Drug_Development cluster_drugdev Role in Drug Development Building_Block This compound (Chiral Intermediate) Synthesis Multi-step Synthesis Building_Block->Synthesis Active_Molecule Bioactive Molecule (e.g., 11β-HSD1 Inhibitor) Synthesis->Active_Molecule Biological_Target Biological Target (e.g., 11β-HSD1 Enzyme) Active_Molecule->Biological_Target Inhibits Therapeutic_Effect Therapeutic Effect (e.g., Anti-diabetic) Biological_Target->Therapeutic_Effect Leads to

Caption: From chiral building block to therapeutic effect.

Example Application: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

This compound hydrochloride is a known intermediate in the preparation of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells. Elevated levels of cortisol in tissues like liver and fat are associated with insulin resistance and metabolic syndrome. Therefore, inhibiting 11β-HSD1 is a therapeutic strategy for type 2 diabetes and obesity. The tetrahydrofuran moiety of the inhibitors often plays a crucial role in binding to the enzyme's active site.

Conclusion

This compound is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis from readily available chiral precursors and the methods for confirming its stereochemical integrity are well-established, though detailed protocols can be proprietary. Understanding the structure, stereochemistry, and synthetic routes of this intermediate is essential for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational resource for scientists and researchers working in this dynamic field.

References

(S)-3-Aminotetrahydrofuran: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-3-Aminotetrahydrofuran, a crucial chiral building block in modern medicinal chemistry. It details the compound's commercial availability, physicochemical properties, and its role in pharmaceutical development. Furthermore, this document outlines detailed experimental protocols for its synthesis and analysis, offering a practical resource for laboratory and process chemistry applications.

Physicochemical and Structural Information

This compound, with the IUPAC name (3S)-oxolan-3-amine, is a versatile cyclic amine.[1] Its unique structure is instrumental in the synthesis of complex bioactive molecules.[2] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 104530-79-2[3]
Molecular Formula C₄H₉NO[1][4]
Molecular Weight 87.12 g/mol [1]
IUPAC Name (3S)-oxolan-3-amine[1]
SMILES C1COC[C@H]1N[1]
Density ~0.997 - 1.012 g/cm³ at 25 °C[5]
Boiling Point 125.6 ± 33.0 °C (Predicted)[3][5]
Flash Point 48.9 °C (120.0 °F)[6]
Form Crystalline Powder, Flakes, or Liquid[5]
Solubility Soluble in water; Slightly soluble in Methanol[4][5]

Commercial Availability and Suppliers

This compound is commercially available from numerous chemical suppliers, typically in its free base form or as a hydrochloride or tosylate salt. The product has achieved commercial mass production, ensuring a stable supply for research and development needs.[3] Purity levels are generally high, suitable for pharmaceutical synthesis.

SupplierForm / GradePurityAvailable Quantities
Sigma-Aldrich Tosylate Salt97%1 g
J&W Pharmlab Free Base96%5g, 25g, 100g
SynQuest Laboratories Free Base97%1g, 5g
SynChem HCl Salt95%1g
Matrix Scientific Free BaseN/A1g, 5g
TRC Free BaseN/A1g

Note: Pricing and availability are subject to change. This table is a representative sample and not exhaustive. Data compiled from LookChem.[3]

Applications in Drug Development

This compound is a valuable intermediate for pharmaceutical synthesis.[7] Its tetrahydrofuran core is a common motif in many bioactive compounds, and its chiral amine handle allows for specific molecular interactions with biological targets.

  • Key Intermediate: It serves as a foundational building block for creating more complex molecules for pharmaceuticals and agrochemicals.[2]

  • Neurological Disorders: The compound is particularly noted for its use in synthesizing drugs targeting neurological disorders, partly due to its ability to form structures that can cross the blood-brain barrier.[2]

  • Heterocyclic Chemistry: It is widely used in the preparation of nitrogen-containing heterocycles, a class of compounds with significant potential in drug discovery.[2]

The logical workflow for selecting a suitable supplier for a research or development project is outlined below.

G cluster_0 Supplier Selection Workflow start Define Project Needs req Purity Requirement? (e.g., >95%, >98%) start->req scale Required Scale? (mg, g, kg) req->scale Purity Met form Salt Form Needed? (Free Base, HCl, Tosylate) scale->form Scale Met cost Compare Cost & Lead Time form->cost Form Met supplier Select Supplier cost->supplier

Caption: Decision workflow for selecting a supplier of this compound.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of this compound. Below are representative protocols for its synthesis and analysis based on patented methods.

A common and scalable synthetic route starts from the readily available natural amino acid, L-aspartic acid.[8][9] The process involves six main stages: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[9] This method is advantageous due to its use of inexpensive raw materials and amenability to industrial-scale production.[9]

Overall Reaction Scheme: L-Aspartic Acid → N-Benzoyl-L-aspartic acid → (S)-2-Benzoyl-aspartic acid dimethyl ester → (S)-2-Benzoylamino-butane-1,4-diol → (S)-3-Benzoylamino-tetrahydrofuran → this compound → this compound hydrochloride

Step-by-Step Protocol (Illustrative Example based on CN102391214A): [9]

  • Acylation: In a reaction vessel, add 214g of water and stir in sodium hydroxide (48g). Add L-aspartic acid (30g) and stir for 30 minutes. Drip in a solution of benzoyl chloride (31.6g) in toluene (64.7g) and phosphoric acid (115.5g) over approximately 99 minutes. React for 2 hours. After reaction, separate the layers and adjust the aqueous layer pH to 2-3 with 36% HCl to precipitate the product. Filter and dry to obtain N-Benzoyl-L-aspartic acid.

  • Esterification: The acylated product is then esterified, typically using methanol in the presence of an acid catalyst, to yield (S)-2-benzoyl-aspartic acid dimethyl ester.

  • Reduction: In a 3000L reactor under nitrogen, add 600kg THF, 600kg toluene, and 150kg anhydrous methanol. Add 300kg of the dimethyl ester product from the previous step. Cool the mixture to 0-5 °C. Over 4 hours, slowly add 95kg of potassium borohydride (KBH₄) in portions, maintaining the temperature below 25 °C. This reduces the ester groups to alcohols, forming (S)-2-Benzoylamino-butane-1,4-diol.

  • Cyclization: The diol is then subjected to cyclization conditions, often involving an acid catalyst, to form the tetrahydrofuran ring, yielding (S)-3-Benzoylamino-tetrahydrofuran.

  • Hydrolysis: The benzoyl protecting group is removed via hydrolysis (e.g., using a strong acid or base) to yield the free amine, this compound.

  • Salification: The resulting this compound is treated with hydrochloric acid (e.g., HCl in an alcohol solvent) to precipitate the final product, this compound hydrochloride, which can be filtered and dried.

The synthesis workflow is visualized in the diagram below.

G cluster_1 Synthesis of this compound HCl A L-Aspartic Acid (Starting Material) B Acylation (Benzoyl Chloride) A->B C Esterification (Methanol) B->C D Reduction (KBH4) C->D E Cyclization (Acid Catalyst) D->E F Hydrolysis (Deprotection) E->F G Salification (HCl) F->G H This compound HCl (Final Product) G->H

References

CAS number and IUPAC name for (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Aminotetrahydrofuran, a chiral heterocyclic amine, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a workflow visualization for its preparation.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
IUPAC Name (3S)-oxolan-3-amine[1]
CAS Number 104530-79-2[1][2]
Molecular Formula C₄H₉NO[1]
Molecular Weight 87.12 g/mol [1]
Appearance Off-white to brown crystalline powder or flakes, or liquid[3]
Density 1.012 g/mL at 25 °C
Boiling Point 125.6 ± 33.0 °C (Predicted)[2]
Flash Point 48.9 °C (120.0 °F)
Refractive Index n20/D 1.458
pKa 8.90 ± 0.20 (Predicted)[2][3]

Experimental Protocol: Synthesis from L-Aspartic Acid

A common and efficient method for the industrial production of this compound hydrochloride involves a multi-step synthesis starting from the readily available and inexpensive chiral precursor, L-aspartic acid. This process is advantageous due to its simple operation, mild reaction conditions, and high product purity.[4]

Overall Synthetic Scheme: The synthesis proceeds through six key stages: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[4]

Step 1: Acylation of L-Aspartic Acid This initial step serves to protect the amino group of the starting material.

  • Materials: L-aspartic acid, sodium hydroxide, phosphoric acid, benzoyl chloride, toluene, and water.

  • Procedure:

    • In a reaction vessel, dissolve sodium hydroxide in water with stirring.

    • Add L-aspartic acid to the solution and continue stirring for 30 minutes.

    • A solution of benzoyl chloride in toluene and phosphoric acid are added dropwise to the reaction mixture. The reaction is allowed to proceed for 2 hours.

    • After the reaction, the layers are separated. The pH of the aqueous layer is adjusted to 2-3 using 36% hydrochloric acid, which induces precipitation.

    • The mixture is stirred for 3 hours, and the resulting solid is collected by suction filtration, washed, and dried to yield (S)-2-benzoyl-aspartic acid.[4]

Note: The subsequent steps of esterification, reduction, cyclization, hydrolysis, and salification are performed to convert the acylated intermediate into the final product, this compound hydrochloride. These steps typically involve standard organic chemistry transformations.

Visualization of Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic route from L-aspartic acid to this compound hydrochloride.

G Start L-Aspartic Acid (Starting Material) Acylation 1. Acylation (Amine Protection) Start->Acylation Esterification 2. Esterification Acylation->Esterification Reduction 3. Reduction (Carboxylic Acids to Alcohols) Esterification->Reduction Cyclization 4. Intramolecular Cyclization (Forms Tetrahydrofuran Ring) Reduction->Cyclization Hydrolysis 5. Hydrolysis (Deprotection) Cyclization->Hydrolysis Salification 6. Salification (HCl Salt Formation) Hydrolysis->Salification End This compound HCl (Final Product) Salification->End

Caption: Synthetic pathway for this compound HCl.

References

The Genesis of Chiral Tetrahydrofurans: A Technical Guide to Their Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal synthetic achievements in the field of chiral tetrahydrofurans. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context of their discovery in natural products and chronicles the groundbreaking synthetic strategies that enabled their stereocontrolled preparation. The content includes detailed experimental protocols from foundational studies, quantitative data summarized for comparative analysis, and logical workflow diagrams to illustrate the evolution of synthetic thought.

Discovery of Chiral Tetrahydrofurans in Nature: The Impetus for Synthesis

The journey towards the synthesis of chiral tetrahydrofurans began with their discovery in a variety of structurally complex and biologically active natural products. These molecules, with their defined three-dimensional arrangement of atoms, presented a significant challenge to chemists and spurred the development of new synthetic methodologies.

One of the earliest and most well-known examples is muscarine , a toxic alkaloid first isolated from the Amanita muscaria mushroom in 1869.[1][2] However, its correct structure, featuring a substituted chiral tetrahydrofuran ring, was not fully elucidated until 1957.[1][2] The absolute configuration of L-(+)-muscarine is (2S, 4R, 5S)-(4-hydroxy-5-methyl-tetrahydrofuran-2-ylmethyl)-trimethylammonium.[1]

In 1955, the macrotetrolide antibiotic nonactin was isolated from Streptomyces species.[3][4] This complex molecule is a cyclic polyester composed of four repeating subunits of nonactic acid, each containing a chiral tetrahydrofuran ring.[3][5] Although nonactin itself is a meso compound and therefore achiral, it is constructed from both (+) and (-) enantiomers of nonactic acid, highlighting nature's use of chiral tetrahydrofuran building blocks.[5]

The discovery of the vast family of Annonaceous acetogenins in the latter half of the 20th century further underscored the prevalence and importance of the chiral tetrahydrofuran motif.[6] The first member of this class, uvaricin, was isolated in 1982.[7] These long-chain fatty acid derivatives can contain one or more tetrahydrofuran rings and exhibit potent cytotoxic and antitumor activities.[8][9]

These discoveries, among others, revealed the tetrahydrofuran ring as a "privileged scaffold" in medicinal chemistry and provided the motivation for the development of synthetic methods to access these structures in an enantiomerically pure form.

The Dawn of Chiral Tetrahydrofuran Synthesis: Foundational Strategies

The first syntheses of chiral tetrahydrofurans were significant achievements in organic chemistry, requiring the development of novel methods for stereocontrol. Early approaches often relied on classical resolution or the use of chiral starting materials from the "chiral pool."

Synthesis from Chiral Precursors: The Chiral Pool Approach

An early and logical approach to the synthesis of chiral tetrahydrofurans involved the use of readily available, enantiomerically pure starting materials, such as carbohydrates and amino acids. This strategy circumvents the need for asymmetric induction in the key ring-forming step.

A notable example is a sustainable synthesis of chiral tetrahydrofurans from pentoses, such as L-arabinose, which is an abundant resource from the sugar beet industry.[10] This approach involves the dehydration of the sugar to form a functionalized chiral tetrahydrofuran without the need for protecting groups.[10]

Seminal Asymmetric Syntheses: The Rise of Stereocontrolled Reactions

The development of methods to create chiral centers during the synthesis, rather than starting with them, was a major breakthrough. These early asymmetric syntheses laid the groundwork for the sophisticated catalytic methods used today.

One of the foundational strategies for stereoselective tetrahydrofuran synthesis is the intramolecular cyclization of epoxy alcohols . This method, pioneered by Kishi and coworkers, involves the acid- or base-catalyzed ring-opening of an epoxide by a tethered alcohol. The stereochemistry of the resulting tetrahydrofuran is dictated by the stereochemistry of the epoxy alcohol precursor.

Another key early development was the use of [3+2] cycloaddition reactions . These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered tetrahydrofuran ring. Early examples often relied on substrate control to achieve diastereoselectivity.

Key Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for some of the seminal early syntheses of chiral tetrahydrofurans.

Synthesis of a Functionalized Chiral Tetrahydrofuran from L-Arabinose

This method exemplifies the chiral pool approach, starting from a readily available sugar.

Experimental Protocol:

A mixture of L-arabinose hydrazone (20.0 g, 104 mmol) in methanol (210 mL, 0.5 M) was treated with trifluoroacetic acid (TFA, 1.5 mL, 20 mol%) at room temperature. The reaction was stirred at 40 °C for 16 hours. The reaction was then quenched with a saturated aqueous solution of sodium bicarbonate and concentrated under reduced pressure. The crude product was purified by flash column chromatography.[11]

Quantitative Data:

ParameterValueReference
Yield66%[11]
Diastereomeric Ratio (anti:syn)75:25[11]
Early Asymmetric Synthesis via Intramolecular Cyclization

While a specific "first" asymmetric synthesis is difficult to pinpoint without access to the full historical literature, the principles of stereocontrol in intramolecular cyclizations were being established in the mid to late 20th century. The following is a generalized representation of such a process.

Generalized Experimental Protocol:

A solution of a chiral γ,δ-epoxy alcohol in a suitable solvent (e.g., dichloromethane) is treated with a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) at a controlled temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

Representative Quantitative Data from Modern Analogs:

Modern iterations of these early concepts have achieved high levels of stereocontrol. For example, certain catalytic enantioselective methods can provide tetrahydrofuran products with high yields and enantiomeric excesses.

ParameterRepresentative Value
Yield>80%
Enantiomeric Excess (ee)>95%
Diastereomeric Ratio (dr)>20:1

Logical Workflows and Synthetic Strategies

The development of synthetic routes to chiral tetrahydrofurans can be visualized as a logical progression of ideas and methodologies.

Discovery_and_Synthesis_of_Chiral_THFs cluster_Discovery Discovery in Natural Products cluster_Early_Synthesis Early Synthetic Strategies cluster_Methods Key Synthetic Methodologies Muscarine Muscarine (1869/1957) Chiral_Pool Chiral Pool Synthesis (e.g., from sugars) Muscarine->Chiral_Pool Nonactin Nonactin (1955) Asymmetric_Synthesis Emergence of Asymmetric Synthesis Nonactin->Asymmetric_Synthesis Acetogenins Annonaceous Acetogenins (from 1982) Acetogenins->Asymmetric_Synthesis Epoxy_Alcohol_Cyclization Intramolecular Epoxy Alcohol Cyclization Chiral_Pool->Epoxy_Alcohol_Cyclization Asymmetric_Synthesis->Epoxy_Alcohol_Cyclization Cycloaddition [3+2] Cycloadditions Asymmetric_Synthesis->Cycloaddition

Caption: Evolution of chiral THF discovery and synthesis.

The diagram above illustrates the progression from the discovery of chiral tetrahydrofurans in natural products to the development of early synthetic strategies. The isolation and characterization of molecules like muscarine, nonactin, and the acetogenins provided the impetus for chemists to devise methods for their synthesis. Early approaches relied on the use of chiral starting materials, while later efforts focused on the development of asymmetric methods to control stereochemistry during the formation of the tetrahydrofuran ring. Key methodologies that emerged during this foundational period include the intramolecular cyclization of epoxy alcohols and [3+2] cycloaddition reactions.

Conclusion

The discovery of chiral tetrahydrofurans in nature was a pivotal moment in organic chemistry, unveiling a new class of structurally complex and biologically important molecules. The subsequent efforts to synthesize these compounds led to the development of fundamental strategies for stereocontrolled synthesis that continue to be refined and expanded upon today. This guide has provided a glimpse into the historical origins of this important class of molecules, highlighting the key discoveries and the ingenuity of the first synthetic chemists to tackle these challenging targets. The foundational work discussed herein has paved the way for the modern, highly efficient, and selective methods for chiral tetrahydrofuran synthesis that are now indispensable in drug discovery and development.

References

(S)-3-Aminotetrahydrofuran: A Core Chiral Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the demand for three-dimensional molecular complexity and precise stereochemical control is paramount. Chiral building blocks serve as fundamental components in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), directly influencing a drug's efficacy, safety, and pharmacokinetic profile.[1] The tetrahydrofuran (THF) ring, a privileged scaffold in medicinal chemistry, is present in numerous FDA-approved drugs, valued for its favorable physicochemical properties, including improved solubility and metabolic stability.[2]

Among THF-based scaffolds, (S)-3-aminotetrahydrofuran stands out as a particularly valuable chiral building block. Its defined stereochemistry at the C3 position, coupled with the versatile primary amine and the stable ether linkage, provides a robust platform for constructing novel chemical entities. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, presenting key data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

Physicochemical Properties

This compound is a cyclic ether amine with a single chiral center. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₉NO[3]
Molecular Weight 87.12 g/mol [3]
IUPAC Name (3S)-oxolan-3-amine[3]
CAS Number 104530-79-2[3]
Melting Point 116-118 °C (hydrochloride salt)[4]
Appearance Colorless to pale yellow liquid[5]

Synthesis of this compound

The enantiomerically pure synthesis of this compound is critical for its application in drug development. Several efficient routes have been established, often starting from readily available chiral pool materials like natural amino acids.

Synthetic Routes Overview

Efficient and scalable syntheses have been developed from common, inexpensive starting materials. These methods avoid chromatographic purification, making them suitable for large-scale production.[6]

Starting MaterialKey StepsAdvantagesDisadvantagesReference(s)
L-Aspartic Acid Acylation, Esterification, Reduction, Cyclization, Hydrolysis, SalificationCheap, readily available raw material; simple process; high yield and purity.Multi-step process.[6][7]
L-Methionine Conversion to 4-methylthio-2-amino-1-butanol, cyclization.Utilizes a natural amino acid.Involves handling of sulfur-containing compounds.[6]
(S)-3-Hydroxytetrahydrofuran Tosylation, Azidation, ReductionHigh-yield route.Use of potentially explosive sodium azide; starting material can be expensive.[8]
Dihydro-3(2H)-furanone Enzymatic Asymmetric ReductionGreen chemistry approach; high stereoselectivity.Requires specific enzymes and cofactor regeneration systems.[9]

A common industrial synthesis starting from L-aspartic acid involves a six-step process that delivers the final product with high purity and stable quality, making it suitable for industrial production.[7]

G cluster_workflow Synthetic Workflow from L-Aspartic Acid A L-Aspartic Acid B Acylation & Esterification A->B Step 1&2 C Reduction (e.g., NaBH₄) B->C Step 3 D Cyclization C->D Step 4 E Hydrolysis D->E Step 5 F Salification (HCl) E->F Step 6 G This compound Hydrochloride F->G

Caption: General workflow for synthesizing this compound HCl from L-aspartic acid.[7]

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a variety of therapeutic agents due to its ability to form critical interactions with biological targets and improve drug-like properties.

Case Study: HIV-1 Protease Inhibitors

The incorporation of the this compound moiety into the P2-ligand of HIV-1 protease inhibitors has led to the development of highly potent compounds. The THF ring can establish important hydrogen bonds and van der Waals interactions within the enzyme's active site, significantly enhancing binding affinity.

G Mechanism of HIV Protease Inhibition cluster_enzyme HIV Protease Action cluster_inhibition Inhibition Pathway Enzyme HIV Protease (Active Enzyme) Products Mature Viral Proteins (Functional) Enzyme->Products Cleavage Substrate Gag-Pol Polyprotein Substrate->Enzyme Inhibitor Inhibitor containing This compound scaffold Blocked Enzyme-Inhibitor Complex (Inactive) Inhibitor->Blocked NoProducts No Viral Maturation Blocked->NoProducts Enzyme_ref HIV Protease Enzyme_ref->Blocked

References

Synthesis of (S)-3-Aminotetrahydrofuran from L-Aspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (S)-3-Aminotetrahydrofuran, a valuable chiral intermediate in the pharmaceutical industry, utilizing L-aspartic acid as the starting material. The synthesis involves a six-step process, including acylation, esterification, reduction, cyclization, hydrolysis, and salification to yield the final hydrochloride salt. This document details the experimental protocols for each key step and presents quantitative data in a structured format for clarity and reproducibility.

Synthesis Overview

The conversion of L-aspartic acid to this compound hydrochloride is a multi-step chemical synthesis. The overall pathway involves the protection of the amino group, modification of the carboxylic acid functionalities, and subsequent reduction and cyclization to form the tetrahydrofuran ring, followed by deprotection and salt formation.[1][2]

Logical Flow of the Synthesis:

SynthesisFlow cluster_start Starting Material cluster_intermediates Intermediate Stages cluster_final Final Product L-Aspartic Acid L-Aspartic Acid N-Benzoyl-L-Aspartic Acid N-Benzoyl-L-Aspartic Acid L-Aspartic Acid->N-Benzoyl-L-Aspartic Acid Acylation N-Benzoyl-L-Aspartic Acid Dimethyl Ester N-Benzoyl-L-Aspartic Acid Dimethyl Ester N-Benzoyl-L-Aspartic Acid->N-Benzoyl-L-Aspartic Acid Dimethyl Ester Esterification (S)-2-Benzamido-1,4-butanediol (S)-2-Benzamido-1,4-butanediol N-Benzoyl-L-Aspartic Acid Dimethyl Ester->(S)-2-Benzamido-1,4-butanediol Reduction (S)-3-Benzamidotetrahydrofuran (S)-3-Benzamidotetrahydrofuran (S)-2-Benzamido-1,4-butanediol->(S)-3-Benzamidotetrahydrofuran Cyclization This compound This compound (S)-3-Benzamidotetrahydrofuran->this compound Hydrolysis This compound HCl This compound HCl This compound->this compound HCl Salification

Caption: Overall synthetic pathway from L-aspartic acid to this compound HCl.

Experimental Protocols

The following sections provide detailed methodologies for each of the six key steps in the synthesis.

Step 1: Acylation of L-Aspartic Acid

This step involves the protection of the amino group of L-aspartic acid with a benzoyl group.

  • Reaction: L-aspartic acid is reacted with benzoyl chloride in the presence of sodium hydroxide and phosphoric acid.

  • Procedure:

    • In a 500 mL reaction flask, add 214 g of water and stir in 48 g of sodium hydroxide.

    • Add 30 g (0.225 mol) of L-aspartic acid and stir for 30 minutes.

    • A solution of 31.6 g (0.225 mol) of benzoyl chloride in 64.7 g of toluene is added dropwise along with 115.5 g of phosphoric acid over a period of 99 minutes.

    • The reaction is allowed to proceed for 2 hours.

    • After the reaction, the layers are separated. The aqueous layer's pH is adjusted to 2-3 with 36% hydrochloric acid (62.5 g).

    • The mixture is stirred for 3 hours, followed by suction filtration, washing, and drying of the solid product.

  • Product: (S)-2-benzoyl-aspartic acid.

  • Yield: 46 g (89.5%).[1]

  • Purity: 99.7%.[1]

Step 2: Esterification of (S)-2-benzoyl-aspartic acid

The two carboxylic acid groups of the acylated intermediate are converted to methyl esters.

  • Reaction: (S)-2-benzoyl-aspartic acid is reacted with methanol in the presence of acetyl chloride.

  • Procedure:

    • To a 5000 mL reaction flask, add 3880 g of methanol and 220 g (0.928 mol) of (S)-2-benzoyl-aspartic acid.

    • The mixture is cooled to 22 °C with stirring.

    • Acetyl chloride (181.7 g, 2.257 mol) is added dropwise. The reaction is maintained for 3 hours.

    • The reaction progress is monitored by HPLC until the starting material is less than 0.5%.

    • Solid sodium bicarbonate (261.8 g) is added to neutralize the mixture.

    • The mixture is filtered, and the filtrate is concentrated to dryness.

    • 240 g of ethyl acetate and 480 g of petroleum ether are added, and the mixture is stirred at 5 °C for 2 hours.

    • The product is collected by suction filtration and dried.

  • Product: (S)-2-benzoyl-aspartic acid dimethyl ester.

  • Yield: 231 g (94%).[1]

  • Purity: 99.7%.[1]

Step 3: Reduction of (S)-2-benzoyl-aspartic acid dimethyl ester

The diester is reduced to the corresponding diol.

  • Reaction: (S)-2-benzoyl-aspartic acid dimethyl ester is reduced using sodium borohydride.

  • Procedure:

    • A 3000 L reaction kettle is dried and purged with nitrogen three times.

    • 600 kg of THF, 600 kg of toluene, and 150 kg of anhydrous methanol are added.

    • 300 kg of (S)-2-benzoyl-aspartic acid dimethyl ester is added with agitation and stirred for 30 minutes.

    • The mixture is cooled to 0-5 °C.

    • 95 kg of sodium borohydride is added in 30 portions (approximately 3 kg each) over 4 hours, maintaining the temperature at 25 °C.

    • The reaction is held at room temperature for 2 hours.

    • Reaction completion is monitored by HPLC (starting material < 1%).

  • Product: (S)-2-benzoyl-1,4-butanediol.

Step 4: Cyclization

The diol intermediate undergoes intramolecular cyclization to form the tetrahydrofuran ring. This step is often performed in situ following the reduction.

  • Reaction: The newly formed (S)-2-benzoyl-1,4-butanediol is cyclized under acidic conditions.

  • Procedure:

    • Following the reduction, the reaction mixture is cooled.

    • A mixture of 210 kg of hydrochloric acid and 210 kg of water is added dropwise at room temperature, and the mixture is stirred for 4 hours.

    • The mixture is centrifuged, and the filter cake is washed with 30 kg of methanol.

    • The filtrate is transferred to another 3000 L vessel and concentrated under reduced pressure at 55 °C to yield the crude cyclized product.

  • Product: (S)-3-benzamido-tetrahydrofuran.

Step 5: Hydrolysis

The benzoyl protecting group is removed to yield the free amine.

  • Reaction: (S)-3-benzamido-tetrahydrofuran is hydrolyzed using a strong base.

  • Procedure:

    • The crude cyclization product is dissolved in ethanol.

    • An aqueous solution of sodium hydroxide is added.

    • The mixture is heated to reflux.

    • The reaction is monitored by TLC.

    • After completion, the mixture is cooled, and the pH is adjusted to be slightly acidic with hydrochloric acid.

    • Ethanol is removed under reduced pressure.

  • Product: this compound.

Step 6: Salification

The free amine is converted to its hydrochloride salt for improved stability and handling.

  • Reaction: this compound is reacted with hydrochloric acid.

  • Procedure:

    • After hydrolysis and ethanol removal, the aqueous solution is cooled and subjected to centrifugation.

    • The filter cake is washed with water.

    • The filtrate is washed with dichloromethane.

    • The aqueous layer is concentrated to remove any remaining dichloromethane.

    • Isopropanol is added, and the mixture is refluxed to dissolve the product.

    • The solution is filtered, and the filtrate is concentrated at 40-50 °C under reduced pressure.

    • The solution is cooled, and the product crystallizes.

    • The crystals are collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum at room temperature.

  • Final Product: this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps of the synthesis.

Step Reactants Reagents Solvent(s) Temp (°C) Time (h) Yield (%) Purity (%)
1. Acylation L-aspartic acid, Benzoyl chlorideNaOH, H₃PO₄Water, TolueneRoom Temp289.599.7
2. Esterification (S)-2-benzoyl-aspartic acidMethanol, Acetyl chlorideMethanol2239499.7
3. Reduction (S)-2-benzoyl-aspartic acid dimethyl esterNaBH₄THF, Toluene, Methanol0-256--
4. Cyclization (S)-2-benzoyl-1,4-butanediolHClWaterRoom Temp4--
5. Hydrolysis (S)-3-benzamido-tetrahydrofuranNaOHEthanol, WaterReflux---
6. Salification This compoundHClIsopropanol40-50---

Data for steps 3-6 are part of a continuous process described in the patent, and individual yields were not reported.

Visualization of the Experimental Workflow

The following diagram illustrates the general laboratory workflow for a single batch synthesis.

ExperimentalWorkflow cluster_synthesis Synthesis Steps cluster_workup Workup & Purification Acylation Acylation Esterification Esterification Acylation->Esterification Filtration_1 Filtration & Washing Acylation->Filtration_1 Isolate Intermediate 1 Reduction Reduction Esterification->Reduction Neutralization_Distillation Neutralization & Distillation Esterification->Neutralization_Distillation Isolate Intermediate 2 Cyclization Cyclization Reduction->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Acidification_Extraction Acidification & Extraction Cyclization->Acidification_Extraction Isolate Intermediate 4 Salification Salification Hydrolysis->Salification Crystallization Crystallization & Drying Salification->Crystallization Isolate Final Product Filtration_1->Esterification Neutralization_Distillation->Reduction Acidification_Extraction->Hydrolysis

Caption: General experimental workflow for the synthesis of this compound HCl.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Aminotetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the production of (S)-3-aminotetrahydrofuran and its derivatives, crucial chiral building blocks in modern medicinal chemistry. The protocols outlined below are based on established chemical literature, focusing on methods that offer high yield and stereochemical control.

Introduction

This compound is a valuable chiral intermediate used in the synthesis of a wide range of pharmaceuticals. Its structural motif is found in potent therapeutic agents, including HIV protease inhibitors and epidermal growth factor receptor (EGFR) inhibitors[1][2]. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure synthesis essential[3]. These application notes describe common and efficient pathways to access the (S)-enantiomer, starting from readily available chiral precursors, and further derivatization protocols.

Section 1: Overview of Synthetic Strategies

Several strategies exist for the synthesis of this compound. The most common approaches begin with inexpensive, enantiomerically pure starting materials from the chiral pool, such as L-aspartic acid or L-malic acid. These routes typically converge on the key intermediate, (S)-3-hydroxytetrahydrofuran, which is then converted to the desired amine. An alternative, direct approach utilizes L-aspartic acid to set the stereocenter, which is maintained throughout the synthesis.

G cluster_0 Chiral Pool Starting Materials cluster_1 Key Intermediates cluster_2 Core Scaffold cluster_3 Derivatives malic_acid L-Malic Acid hydroxy_thf (S)-3-Hydroxytetrahydrofuran malic_acid->hydroxy_thf aspartic_acid L-Aspartic Acid protected_amino_acid Protected L-Aspartic Acid Derivative aspartic_acid->protected_amino_acid amino_thf This compound hydroxy_thf->amino_thf Activation & Substitution (requires inversion, e.g., from (R)-isomer) protected_amino_acid->amino_thf Reduction & Cyclization boc_thf N-Boc Derivative amino_thf->boc_thf Boc Protection amide_thf N-Amide Derivatives amino_thf->amide_thf Acylation alkyl_thf N-Alkyl Derivatives amino_thf->alkyl_thf Reductive Amination

Figure 1: General synthetic strategies for this compound derivatives.

Section 2: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

A widely adopted method for producing (S)-3-hydroxytetrahydrofuran involves a three-step sequence starting from L-malic acid: esterification, reduction to a triol, and subsequent acid-catalyzed cyclization[4][5]. This route avoids the use of hazardous reagents like lithium aluminum hydride by employing a borohydride-based reduction system[6].

Workflow

G start L-Malic Acid step1 Step 1: Esterification (MeOH, SOCl₂ or H₂SO₄) start->step1 product1 Dimethyl L-malate step1->product1 step2 Step 2: Reduction (NaBH₄, LiCl, EtOH) product1->step2 product2 (S)-1,2,4-Butanetriol step2->product2 step3 Step 3: Cyclization (p-TSA, High Temp.) product2->step3 end (S)-3-Hydroxytetrahydrofuran step3->end

Figure 2: Workflow for synthesizing (S)-3-hydroxytetrahydrofuran from L-malic acid.

Experimental Protocol

Protocol 2.1: Synthesis of (S)-3-Hydroxytetrahydrofuran

  • Step 1: Esterification of L-Malic Acid

    • To a flask containing methanol (650 mL), add sulfuric acid (1 mL) under stirring.

    • Add L-malic acid (100 g) and heat the mixture to reflux (60-70°C) for 10 hours[4].

    • Cool the reaction mixture and neutralize by dropwise addition of a saturated sodium bicarbonate solution until the pH is 7-8.

    • Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate.

    • Wash the combined organic phases, dry over sodium sulfate, and concentrate to yield dimethyl L-malate as a colorless liquid[4].

  • Step 2: Reduction to (S)-1,2,4-Butanetriol

    • Dissolve dimethyl L-malate (0.2 mol) in ethanol (100 mL)[6].

    • Add sodium borohydride (0.16 mol) and lithium chloride (0.4 mol) to the solution.

    • Heat the mixture to reflux. Monitor the reaction by TLC until completion.

    • After cooling, filter the solid byproducts. Acidify the filtrate to precipitate inorganic salts, which are then removed by filtration.

    • Concentrate the resulting solution to obtain crude (S)-1,2,4-butanetriol.

  • Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

    • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 2 g)[6].

    • Heat the mixture to approximately 200°C to induce cyclization[5][6].

    • Purify the product by vacuum distillation (e.g., 87°C at 22 mmHg) to obtain (S)-3-hydroxytetrahydrofuran as a yellow oily liquid[6].

Data Summary
StepProductKey ReagentsTypical YieldReference
1Dimethyl L-malateL-Malic acid, MeOH, H₂SO₄85.2%[4]
2 & 3(S)-3-HydroxytetrahydrofuranNaBH₄, LiCl, p-TSA43% (two steps)[6]

Section 3: Direct Synthesis of this compound from L-Aspartic Acid

This route provides a more direct pathway to the target amine, preserving the stereochemistry from the starting amino acid. The process involves six main steps: acylation, esterification, reduction, cyclization, hydrolysis, and salt formation[1][7].

Workflow

G start L-Aspartic Acid step1 Acylation & Esterification start->step1 product1 N-Acyl-L-aspartate diester step1->product1 step2 Reduction product1->step2 product2 N-Acyl-amino diol step2->product2 step3 Cyclization product2->step3 product3 N-Acyl-(S)-3-aminotetrahydrofuran step3->product3 step4 Hydrolysis & Salification product3->step4 end This compound Hydrochloride step4->end

Figure 3: Direct synthesis of this compound from L-aspartic acid.

Experimental Protocol

Protocol 3.1: Synthesis of this compound Hydrochloride [7]

  • Step 1: Acylation and Esterification

    • Protect the amino group of L-aspartic acid via acylation (e.g., using benzoyl chloride).

    • Perform a diesterification of the two carboxyl groups (e.g., using ethanol and an acid catalyst) to yield the N-acyl-L-aspartate diester.

  • Step 2: Reduction

    • Reduce the diester to the corresponding diol using a suitable reducing agent like sodium borohydride in the presence of a Lewis acid.

  • Step 3: Cyclization

    • Induce intramolecular cyclization of the diol intermediate to form the tetrahydrofuran ring. This is often achieved by treating the diol with an acid catalyst, which facilitates the dehydration and ring-closure process.

  • Step 4: Hydrolysis and Salification

    • Remove the N-acyl protecting group via acid or base hydrolysis.

    • Treat the resulting free amine with hydrochloric acid (HCl) to form the stable hydrochloride salt, which can be easily isolated and purified.

Note: This protocol is generalized from patent literature. Specific reagents and conditions may vary.

Section 4: Derivatization of this compound

Once synthesized, the primary amine of this compound can be readily derivatized. Common modifications include N-Boc protection for use in multi-step synthesis, acylation to form amides, and reductive amination to produce secondary or tertiary amines.

Derivatization Pathways

G cluster_0 Protection cluster_1 Acylation cluster_2 Alkylation (Reductive Amination) start This compound reagent1 Boc₂O, Base (e.g., NaOH, DMAP) start->reagent1 reagent2 R-COCl or R-COOH, Coupling Agent start->reagent2 reagent3 Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) start->reagent3 product1 N-Boc-(S)-3-aminotetrahydrofuran reagent1->product1 product2 N-Acyl-(S)-3-aminotetrahydrofuran (Amide) reagent2->product2 product3 N-Alkyl-(S)-3-aminotetrahydrofuran reagent3->product3

Figure 4: Common derivatization reactions for this compound.

Experimental Protocols

Protocol 4.1: N-Boc Protection [8][9]

  • Dissolve this compound in a suitable solvent such as THF, acetonitrile, or a water/THF mixture.

  • Add a base (1-1.5 equivalents), such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-2.0 equivalents).

  • Stir the mixture at room temperature or with moderate heat (e.g., 40°C) until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product.

Protocol 4.2: N-Acylation to Form Amides [10]

  • Dissolve this compound (1 mmol) and a suitable aromatic or aliphatic acid (1.1 mmol) in acetonitrile (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add phosphorus trichloride (PCl₃, 3 mmol) dropwise and heat the mixture to reflux for 5-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding ice-cold water.

  • Evaporate the acetonitrile and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash, dry, and concentrate to yield the N-acyl derivative.

Protocol 4.3: N-Alkylation via Reductive Amination [11][12][13]

  • Dissolve this compound and an aldehyde or ketone (1.0-1.2 equivalents) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a mild and effective choice that can be added directly to the mixture of the amine and carbonyl compound[12][13].

  • If using a less selective reducing agent like sodium borohydride (NaBH₄), it is often necessary to pre-form the imine intermediate before adding the reductant[12].

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with an aqueous basic solution (e.g., NaHCO₃) and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data for Derivatization
ReactionReagentsSolventConditionsTypical YieldReference
N-Boc ProtectionBoc₂O, BaseTHF, MeCN, or H₂O/THFRT to 40°CHigh (>90%)[8][14]
N-AcylationR-COOH, PCl₃CH₃CNRefluxModerate to High[10]
Reductive AminationRCHO, NaBH(OAc)₃DCE, DCMRoom TempHigh (>80%)[13]

References

Application Notes and Protocols: (S)-3-Aminotetrahydrofuran in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminotetrahydrofuran is a valuable chiral building block in the synthesis of a wide range of pharmaceutical intermediates. Its stereochemistry and the presence of a reactive primary amine make it a crucial component in the development of antiviral and anticancer agents, among other therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for antiviral drugs like Nirmatrelvir, antiarrhythmic agents such as Tecadenoson, and kinase inhibitors.

Synthetic Applications Overview

This compound serves as a versatile synthon, primarily participating in nucleophilic substitution and acylation reactions. Its applications span the synthesis of complex heterocyclic systems integral to the efficacy of various drugs.

Diagram of Synthetic Pathways

G S_3_Amine This compound Nirmatrelvir_Int Nirmatrelvir Intermediate (Antiviral) S_3_Amine->Nirmatrelvir_Int Amide Coupling Tecadenoson Tecadenoson (Antiarrhythmic) S_3_Amine->Tecadenoson Nucleophilic Aromatic Substitution Kinase_Inhibitor Pyrimidine-Based Kinase Inhibitor (Anticancer) S_3_Amine->Kinase_Inhibitor Nucleophilic Aromatic Substitution Acylated_Product N-Acylated Intermediate S_3_Amine->Acylated_Product N-Acylation

Caption: Synthetic routes utilizing this compound.

I. Synthesis of a Key Intermediate for Nirmatrelvir (Antiviral)

Nirmatrelvir, a component of the antiviral drug Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease. A key building block in its synthesis is a chiral lactam amide derived from this compound. The synthesis involves an amide coupling reaction between a protected this compound derivative and a suitable carboxylic acid, followed by further transformations.

Experimental Workflow

G cluster_0 Synthesis of Nirmatrelvir Intermediate start Start step1 Amide Coupling of This compound derivative and Carboxylic Acid start->step1 step2 Purification step1->step2 end End step2->end

Caption: Workflow for Nirmatrelvir intermediate synthesis.

Experimental Protocol: Amide Coupling for Nirmatrelvir Intermediate

This protocol describes a general procedure for the amide coupling step to form a key intermediate of Nirmatrelvir.[1][2]

Materials:

  • (S)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid

  • Amine coupling partner (e.g., a specific amino acid derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt) or 2-Hydroxypyridine-N-oxide (HOPO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve (S)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine coupling partner (1.0-1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq) or HOPO (catalytic amount), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

ParameterValueReference
Yield 60-80% (typical)[3]
Purity >95% (after chromatography)
Reaction Time 12-24 hours
Temperature Room Temperature

II. Synthesis of Tecadenoson (Antiarrhythmic)

Tecadenoson is an adenosine A₁ receptor agonist that has been investigated as an antiarrhythmic agent. Its synthesis involves the nucleophilic aromatic substitution of a protected 6-chloropurine riboside with this compound.

Experimental Workflow

G cluster_1 Synthesis of Tecadenoson start Start step1 Nucleophilic Aromatic Substitution of 6-chloroinosine with This compound start->step1 step2 Purification step1->step2 end End step2->end

Caption: Workflow for the synthesis of Tecadenoson.

Experimental Protocol: Synthesis of Tecadenoson

This protocol outlines the synthesis of Tecadenoson via a nucleophilic aromatic substitution reaction. Although the cited literature uses the (R)-enantiomer, the procedure is directly applicable to the (S)-enantiomer.[2][4]

Materials:

  • 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine or 6-Chloroinosine

  • This compound hydrochloride

  • Triethylamine (TEA) or Lithium Hydroxide (LiOH)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 6-chloroinosine (1.0 eq) in ethanol, add this compound hydrochloride (3.0 eq) and triethylamine (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (DCM:MeOH gradient) to yield Tecadenoson.

  • If starting with the acetyl-protected riboside, a subsequent deprotection step with ammonia in methanol is required.

ParameterValueReference
Yield ~68%[2]
Purity >98% (after chromatography)
Reaction Time 4-6 hours
Temperature Reflux

III. Synthesis of Pyrimidine-Based Kinase Inhibitors (Anticancer)

This compound is a key structural motif in various kinase inhibitors, particularly those targeting Aurora kinases, which are crucial in cell cycle regulation and are often dysregulated in cancer. The synthesis typically involves a nucleophilic aromatic substitution reaction with a di- or tri-substituted pyrimidine core.

Experimental Workflow

G cluster_2 Synthesis of Pyrimidine-Based Kinase Inhibitor start Start step1 Nucleophilic Aromatic Substitution of a chlorinated pyrimidine with This compound start->step1 step2 Purification step1->step2 end End step2->end

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a Pyrimidine Intermediate

This protocol describes a general method for the reaction of this compound with a dichloropyrimidine to form a key intermediate for kinase inhibitors.[5][6]

Materials:

  • 2,4-Dichloro-5-substituted-pyrimidine

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Isopropanol

Procedure:

  • Dissolve the 2,4-dichloro-5-substituted-pyrimidine (1.0 eq) in anhydrous THF or isopropanol.

  • Add this compound (1.1 eq) and TEA or DIPEA (1.5 eq).

  • Stir the reaction at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 4-((S)-tetrahydrofuran-3-ylamino)-pyrimidine intermediate.

ParameterValueReference
Yield 50-70% (typical)[5]
Purity >95% (after chromatography)
Reaction Time 4-12 hours
Temperature Room Temperature to 80 °C

IV. N-Acylation of this compound

N-acylation is a fundamental transformation to introduce an acyl group onto the amino function of this compound, creating an amide linkage. This is a common step in building more complex pharmaceutical intermediates.

Experimental Workflow

G cluster_3 N-Acylation Reaction start Start step1 Reaction of this compound with an acylating agent start->step1 step2 Work-up and Purification step1->step2 end End step2->end

Caption: Workflow for N-acylation.

Experimental Protocol: N-Acetylation of this compound

This protocol provides a straightforward method for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C in an ice bath.

  • Add TEA (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-((S)-tetrahydrofuran-3-yl)acetamide.

ParameterValue
Yield >90%
Purity >95% (often requires no further purification)
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical synthesis. The protocols outlined in this document demonstrate its utility in creating key structural motifs found in a range of therapeutic agents. The provided methodologies can be adapted and optimized for specific synthetic targets, highlighting the importance of this building block in modern drug discovery and development.

References

Application Notes and Protocols: Acylation and Esterification of (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the acylation and esterification reactions involving (S)-3-Aminotetrahydrofuran. This chiral building block is a valuable component in medicinal chemistry and drug development, frequently utilized for the synthesis of complex molecular architectures.

Application Note 1: Acylation of this compound to Synthesize Chiral Amides

Introduction

This compound is a key starting material for the synthesis of a wide range of N-substituted derivatives. Its primary amine functionality readily undergoes acylation with various reagents, such as acyl chlorides or carboxylic acids activated by coupling agents, to form stable amide bonds.[1] This reaction is fundamental in medicinal chemistry for creating novel bioactive molecules, including enzyme inhibitors and peptidomimetics, where the tetrahydrofuran ring can form crucial interactions within protein binding sites.[2]

General Reaction Scheme

The acylation reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an acylating agent.

  • Route A: Using an Acyl Chloride

  • Route B: Using a Carboxylic Acid with a Coupling Agent (e.g., EDCI)

Experimental Protocol: Synthesis of (S)-N-(Tetrahydrofuran-3-yl)benzamide

This protocol details the acylation of this compound using benzoyl chloride, a representative acyl chloride. The conditions are based on standard procedures for N-acylation.

Materials and Reagents:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base like triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide product.

Quantitative Data for Acylation Reactions

While this specific reaction's data is illustrative, related acylation reactions in synthetic routes starting from L-aspartic acid show high efficiency.[3]

Acylating AgentSubstrateYield (%)Purity (%)Reference
Benzoyl ChlorideL-Aspartic Acid89.5%99.7%[3]
VariousAmines50-80%N/A[4]

Acylation_Workflow A Reactant Preparation This compound, Base, Solvent B Reaction Setup Dissolve reactants, cool to 0°C A->B C Addition of Acylating Agent (e.g., Benzoyl Chloride) B->C D Reaction Monitoring Stir at RT for 2-4h, check via TLC C->D E Aqueous Work-up Quench, wash with acid, base, brine D->E F Purification Dry, concentrate, purify via chromatography/recrystallization E->F G Final Product (S)-N-(Tetrahydrofuran-3-yl)amide F->G

Application Note 2: Esterification Reactions Involving this compound Derivatives

Introduction

While this compound itself does not possess a carboxyl group for direct esterification, its derivatives, such as 3-Aminotetrahydrofuran-3-carboxylic acid, are important intermediates in the synthesis of pharmaceuticals.[5] The esterification of these derivatives is a crucial step for modifying solubility, creating prodrugs, or preparing intermediates for further reactions like peptide couplings. The classic Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common and effective method.[6]

General Reaction Scheme

The esterification of 3-Aminotetrahydrofuran-3-carboxylic acid typically involves protecting the amine group (e.g., via acylation) followed by the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Experimental Protocol: Synthesis of (S)-Methyl 3-benzamido-tetrahydrofuran-3-carboxylate

This protocol describes the esterification of an N-protected amino acid derivative, a common strategy in organic synthesis.[3] The conditions are based on the esterification of a similar N-benzoyl amino acid.[3]

Materials and Reagents:

  • (S)-3-Benzamido-tetrahydrofuran-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Acetyl Chloride or concentrated Sulfuric Acid (H₂SO₄) as catalyst

  • Sodium bicarbonate (NaHCO₃), solid

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: Suspend (S)-3-Benzamido-tetrahydrofuran-3-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 volumes) in a round-bottom flask.

  • Catalyst Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (2.5 eq.) or a catalytic amount of concentrated H₂SO₄ (0.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, until the starting material is consumed (monitored by TLC).

  • Neutralization and Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add solid sodium bicarbonate in portions until the effervescence ceases and the pH is neutral (~7).

    • Filter the mixture to remove inorganic salts.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude ester can be purified by recrystallization from a solvent system like ethyl acetate/petroleum ether to yield the pure product.

Quantitative Data for Esterification Reactions

The following data is from a comparable esterification of an N-benzoyl amino acid derivative, demonstrating the high efficiency of this method.[3]

SubstrateAlcohol/CatalystYield (%)Purity (%)Reference
(S)-2-Benzoyl-aspartic acidMethanol / Acetyl Chloride94%99.7%[3]

Esterification_Pathway cluster_reactants Reactants cluster_products Products A N-Protected (S)-3-Amino- tetrahydrofuran-3-carboxylic acid process Reflux A->process B Alcohol (e.g., Methanol) B->process C Acid Catalyst (H+) C->process catalyzes D Ester Product E Water (byproduct) process->D process->E

References

Application Notes and Protocols: N-Alkylation of (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the N-alkylation of (S)-3-aminotetrahydrofuran, a crucial process in the synthesis of various pharmaceutical and chemical entities. The primary method detailed is reductive amination, a widely used and versatile strategy for the formation of carbon-nitrogen bonds.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Its N-alkylation introduces substituents that can modulate the pharmacological properties of a target molecule. Reductive amination offers a reliable and controlled method for this transformation, proceeding through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This method is often preferred over direct alkylation with alkyl halides, as it can minimize the formation of over-alkylated byproducts.[2][3]

General Reaction Scheme

The N-alkylation of this compound via reductive amination with an aldehyde or ketone can be represented by the following general scheme:

This compound + Aldehyde/Ketone --(Reducing Agent)--> N-Alkyl-(S)-3-Aminotetrahydrofuran

The reaction involves two key steps: the formation of an imine intermediate through the condensation of the amine and the carbonyl compound, followed by the reduction of the imine to the final amine product.[4]

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a representative aldehyde, isobutyraldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add isobutyraldehyde (1.1 equivalents) to the solution.

  • Add glacial acetic acid (1.1 equivalents) to the reaction mixture. The acid catalyzes the formation of the iminium ion.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 equivalents).

  • Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions. The addition may be exothermic. Maintain the temperature below 25 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-isobutyl-(S)-3-aminotetrahydrofuran.

Data Presentation

The following table summarizes representative yields for reductive amination reactions under various conditions, providing an expectation for the efficiency of the N-alkylation of this compound.

AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
AnilineBenzaldehydeNaBH(OAc)₃1,2-Dichloroethane98J. Org. Chem. 1996, 61, 3849-3862[5]
BenzylamineAcetoneNaBH(OAc)₃1,2-Dichloroethane94J. Org. Chem. 1996, 61, 3849-3862[5]
Various AminesVarious Aldehydes/Ketonesα-picoline-boraneMethanol75-98Tetrahedron 2004, 60, 7899-7906[5]
Various AminesVarious Aldehydes/KetonesBH₃N(C₂H₅)₃DichloromethaneExcellentChem. Commun. (Camb.) 2017, 53, 10768-10771[6][7]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DCM add_aldehyde Add Isobutyraldehyde start->add_aldehyde add_acid Add Acetic Acid add_aldehyde->add_acid stir1 Stir for 30 min add_acid->stir1 add_stab Add Sodium Triacetoxyborohydride stir1->add_stab react Stir at Room Temperature (12-24h) add_stab->react quench Quench with Saturated NaHCO₃ react->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃ and Brine separate->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Flash Column Chromatography filter_concentrate->purify product Pure N-Alkyl-(S)-3-Aminotetrahydrofuran purify->product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Logical Relationship Diagram

G cluster_reaction Reductive Amination amine This compound imine Imine/Iminium Ion Intermediate amine->imine carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkyl-(S)-3-Aminotetrahydrofuran imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Key components and intermediates in the reductive amination of this compound.

References

The Elusive Role of (S)-3-Aminotetrahydrofuran as a Direct Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a readily available chiral molecule, a comprehensive review of scientific literature reveals a notable absence of (S)-3-Aminotetrahydrofuran being directly employed as a primary chiral ligand in well-documented asymmetric catalytic reactions. While the tetrahydrofuran motif is a cornerstone in the architecture of many successful chiral ligands, the parent amine itself appears to function primarily as a versatile chiral building block for the synthesis of more complex and sterically demanding ligand scaffolds.

Researchers, scientists, and drug development professionals often seek novel, efficient, and readily accessible chiral ligands to induce enantioselectivity in chemical transformations. This compound, with its defined stereocenter and coordinating amino group, presents as an attractive, yet seemingly underutilized, candidate for direct application in asymmetric catalysis. Extensive searches of chemical databases and scientific journals did not yield specific examples of its use as a standalone ligand with associated detailed experimental protocols and comprehensive quantitative data on yields and enantiomeric excesses across a range of substrates.

This lack of direct application suggests that the inherent structural and electronic properties of this compound may render it less effective as a primary ligand for inducing high levels of stereocontrol in many catalytic systems. The flexibility of the tetrahydrofuran ring and the relatively small steric profile of the amine group might not create the well-defined and rigid chiral pocket necessary for effective enantiodiscrimination in a catalyst's active site.

This compound as a Chiral Scaffold

The true value of this compound in asymmetric catalysis lies in its role as a precursor for more elaborate chiral ligands. The amino group serves as a convenient handle for derivatization, allowing for the introduction of various functional groups that can enhance the steric and electronic properties of the resulting ligand. Common modifications include the formation of amides, sulfonamides, Schiff bases, or the incorporation of the aminotetrahydrofuran moiety into larger, more rigid frameworks such as those found in phosphine-oxazoline (PHOX) or salen-type ligands.

Below is a conceptual workflow illustrating how this compound is typically integrated into the synthesis of more complex chiral ligands, which are then used in asymmetric catalysis.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application S3A This compound Ligand Derived Chiral Ligand S3A->Ligand Derivatization Reagent Functionalizing Reagent (e.g., Acyl Chloride, Sulfonyl Chloride) Reagent->Ligand Catalyst Chiral Metal Catalyst Ligand->Catalyst Metal Metal Precursor Metal->Catalyst Reaction Asymmetric Reaction (Substrate -> Product) Catalyst->Reaction

Figure 1. Conceptual workflow for the utilization of this compound.

This diagram illustrates the common pathway where this compound is first chemically modified to create a more complex chiral ligand. This derived ligand then coordinates with a metal precursor to form a chiral catalyst, which is subsequently used to mediate an asymmetric reaction.

Concluding Remarks for Researchers

For researchers and professionals in drug development and chemical synthesis, the key takeaway is that while this compound is a valuable chiral starting material, its direct application as a ligand in asymmetric catalysis is not a well-established strategy based on current literature. Efforts to develop novel catalytic systems would likely be more fruitful by focusing on the synthesis of new, more sterically and electronically tuned ligands derived from this versatile chiral building block. The exploration of such derivatives could yet unlock the full potential of the this compound scaffold in the field of asymmetric catalysis. Future research may yet uncover a specific catalytic system where the parent amine itself proves to be an effective ligand, but for now, its role remains foundational rather than functional.

Application Notes and Protocols for (S)-3-Aminotetrahydrofuran Hydrochloride in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminotetrahydrofuran hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. Its tetrahydrofuran ring is a key structural motif in various biologically active compounds, acting as a bioisostere for phenyl groups and enhancing metabolic stability and receptor interactions.[1] While traditionally utilized in organic synthesis, there is growing interest in conducting enzymatic and biocatalytic reactions in aqueous media for greener and more sustainable chemistry.[2][3][4][5][6] These application notes provide an overview of the potential uses of this compound hydrochloride in aqueous reaction systems, focusing on enzymatic synthesis and peptide coupling.

This compound and its derivatives are integral components in the development of a range of therapeutics, including inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and HIV protease.[7][8] The stereochemistry at the 3-position is crucial for biological activity, making enantiomerically pure starting materials like this compound hydrochloride highly sought after.[9]

Data Presentation

Table 1: Synthesis of this compound Hydrochloride
Starting MaterialKey ReagentsNumber of StepsOverall Yield (%)Purity (%)Reference
L-Aspartic AcidBenzoyl chloride, Sodium borohydride, HCl6Not Specified>99[10]
(S)-3-Benzoylamino tetrahydrofuranEthanol, Sodium hydroxide, HCl285Not Specified[7]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Asymmetric Synthesis of Chiral Amines (Illustrative Example)

Objective: To obtain an enantioenriched amine from a racemic mixture via enzymatic kinetic resolution in an aqueous medium.

Materials:

  • Racemic amine (e.g., a cyclic amine)

  • Monoamine Oxidase (MAO-N) variant (e.g., MAO-N-9)[2]

  • Water-soluble photosensitizer (e.g., a water-soluble iridium complex)[2]

  • Hydrogen atom transfer (HAT) donor (e.g., ascorbic acid or a thiol)[2]

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Stir plate and stir bar

  • pH meter

  • Visible light source

  • Standard laboratory glassware

Procedure:

  • Prepare a phosphate-buffered aqueous solution (pH 8.0).

  • Dissolve the racemic amine, the water-soluble photosensitizer, and the HAT donor in the buffer.

  • Add the MAO-N enzyme to the reaction mixture.

  • Stir the reaction mixture under continuous irradiation with visible light at a controlled temperature.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., chiral HPLC) to determine the enantiomeric excess of the amine.

  • Once the desired enantiomeric excess is achieved, stop the reaction.

  • Extract the enantioenriched amine from the aqueous solution using an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Expected Outcome: One enantiomer of the amine is selectively oxidized by the enzyme to the corresponding imine, which is then reduced back to the racemic amine by the photoredox cycle. This results in the enrichment of the other, unreactive enantiomer.[2][3]

Protocol 2: Aqueous Peptide Coupling Using a Water-Soluble Carbodiimide (Illustrative Example)

This protocol provides a general method for forming a peptide bond in an aqueous environment using a water-soluble coupling reagent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This would be applicable for coupling a carboxylic acid to this compound.

Objective: To couple a carboxylic acid with this compound in an aqueous medium.

Materials:

  • This compound hydrochloride

  • Carboxylic acid (e.g., an N-protected amino acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[11][12]

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[12]

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0) or a mixture of water and a water-miscible organic solvent (e.g., DMF, NMP)[11]

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA) to neutralize the hydrochloride salt

  • Stir plate and stir bar

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid in the chosen aqueous buffer or water/organic solvent mixture.

  • Add this compound hydrochloride and the tertiary base (e.g., DIPEA) to the solution to free the amine.

  • If using, add HOBt to the reaction mixture.

  • In a separate container, dissolve EDC in the same buffer/solvent.

  • Slowly add the EDC solution to the reaction mixture containing the amine and carboxylic acid, while stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated by extraction with an organic solvent, followed by standard purification techniques (e.g., chromatography).

Visualizations

experimental_workflow_enzymatic_synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Prepare Phosphate Buffer (pH 8.0) B Dissolve Racemic Amine, Photosensitizer, & HAT Donor A->B C Add MAO-N Enzyme B->C D Stir under Visible Light C->D E Monitor Reaction (Chiral HPLC) D->E F Stop Reaction E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Enantioenriched Amine Product H->I

Caption: Workflow for Enzymatic Asymmetric Synthesis.

peptide_coupling_workflow A Dissolve Carboxylic Acid in Aqueous Buffer B Add this compound HCl & DIPEA A->B C Add HOBt (optional) B->C E Add EDC Solution to Reaction Mixture C->E D Prepare EDC Solution D->E F Monitor Reaction (TLC, LC-MS) E->F G Workup & Purification F->G H Coupled Product G->H

Caption: Aqueous Peptide Coupling Workflow.

Concluding Remarks

The use of this compound hydrochloride in aqueous reactions represents a progressive step towards more environmentally benign synthetic methodologies in the pharmaceutical industry. While specific, detailed protocols for this compound in aqueous media are still emerging in publicly available literature, the principles of enzymatic catalysis and aqueous peptide coupling provide a solid foundation for its application. The illustrative protocols provided herein can be adapted by researchers to develop specific applications for this versatile chiral building block. As the demand for sustainable chemistry grows, the exploration of aqueous reaction conditions for key pharmaceutical intermediates like this compound hydrochloride will undoubtedly expand.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminotetrahydrofuran is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis and purification of this compound hydrochloride, focusing on a robust and scalable six-step process commencing from the readily available and inexpensive chiral precursor, L-aspartic acid. The described methodology avoids chromatographic purification, making it suitable for industrial production.[1][2]

Overview of the Synthetic Route

The synthesis proceeds through a six-step reaction sequence:

  • Acylation: Protection of the amino group of L-aspartic acid.

  • Esterification: Conversion of the carboxylic acid groups to esters.

  • Reduction: Reduction of the ester groups to hydroxyls.

  • Cyclization: Intramolecular cyclization to form the tetrahydrofuran ring.

  • Hydrolysis: Removal of the protecting group.

  • Salification and Purification: Formation of the hydrochloride salt and final purification by crystallization.

This process is designed to be efficient, cost-effective, and scalable, yielding a product with high purity and enantiomeric excess.[1]

Data Presentation

Table 1: Summary of Key Process Parameters and Yields
StepIntermediate/ProductKey ReagentsSolvent(s)Typical YieldTypical Purity
1(S)-2-Benzoyl-aspartic acidL-aspartic acid, Benzoyl chloride, NaOHWater, Toluene~90%>99%
2(S)-2-Benzoyl-aspartic acid dimethyl ester(S)-2-Benzoyl-aspartic acid, Methanol, Acetyl chlorideMethanol~94%>99%
3(S)-2-Benzoyl-1,4-butanediol(S)-2-Benzoyl-aspartic acid dimethyl ester, Sodium borohydrideTHF, Toluene, Methanol--
4(S)-3-Benzoylaminotetrahydrofuran(S)-2-Benzoyl-1,4-butanediol---
5 & 6This compound Hydrochloride(S)-3-Benzoylaminotetrahydrofuran, NaOH, HClEthanol, Water, IsopropanolHigh>99% (GC), >99.8% (ee)

Note: Yields for steps 3 and 4 are often carried through to the final product without isolation of the intermediates in large-scale production.

Experimental Protocols

Synthesis of (S)-2-Benzoyl-aspartic acid (Acylation)

This step involves the protection of the amino group of L-aspartic acid using benzoyl chloride under basic conditions.

Protocol:

  • To a suitable reactor, add water and sodium hydroxide, and stir until dissolved.

  • Add L-aspartic acid and continue stirring for 30 minutes.

  • Cool the reaction mixture.

  • Slowly add a solution of benzoyl chloride in toluene and phosphoric acid simultaneously, maintaining the pH and temperature.

  • After the reaction is complete (typically 2 hours), allow the layers to separate.

  • Adjust the pH of the aqueous layer to 2-3 with 36% hydrochloric acid to precipitate the product.

  • Stir for an additional 3 hours.

  • Filter the solid, wash with water, and dry to obtain (S)-2-benzoyl-aspartic acid as a white solid.

Synthesis of (S)-2-Benzoyl-aspartic acid dimethyl ester (Esterification)

The dicarboxylic acid is converted to its dimethyl ester in this step.

Protocol:

  • In a reactor, add methanol and (S)-2-benzoyl-aspartic acid.

  • Cool the mixture to approximately 22°C.

  • Slowly add acetyl chloride while maintaining the temperature.

  • Allow the reaction to proceed for 3 hours, monitoring for completion by HPLC.

  • Neutralize the reaction mixture with solid sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate to dryness.

  • Add ethyl acetate and petroleum ether to the residue and stir at 5°C for 2 hours to induce crystallization.

  • Filter and dry the solid to obtain (S)-2-benzoyl-aspartic acid dimethyl ester.

Synthesis of (S)-2-Benzoyl-1,4-butanediol (Reduction)

The diester is reduced to the corresponding diol. Sodium borohydride is a suitable reagent for this transformation on a large scale.

Protocol:

  • In a 3000L reactor, charge THF, toluene, and anhydrous methanol.

  • Add (S)-2-benzoyl-aspartic acid dimethyl ester (300 kg) and stir for 30 minutes.

  • Cool the mixture to 0-5°C.

  • Portion-wise add sodium borohydride (95 kg) over 4 hours, maintaining the temperature below 25°C.

  • Continue the reaction at room temperature for 2 hours, monitoring by HPLC until the starting material is consumed.

  • Cool the reactor and quench the reaction by the slow addition of a hydrochloric acid/water mixture.

  • Stir for 4 hours, then centrifuge the mixture.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure at 55°C to obtain the crude (S)-2-benzoyl-1,4-butanediol.

Synthesis of (S)-3-Benzoylaminotetrahydrofuran (Cyclization)

The diol undergoes intramolecular cyclization upon heating.

Protocol:

  • Transfer the crude diol from the previous step to a suitable reactor.

  • Heat the mixture to 170°C for 10 hours, monitoring for completion by HPLC.

  • Cool the reaction mixture to 75°C to obtain the crude cyclized product.

Synthesis of this compound Hydrochloride (Hydrolysis and Salification)

The benzoyl protecting group is removed by hydrolysis, followed by the formation of the hydrochloride salt.

Protocol:

  • To the crude (S)-3-benzoylaminotetrahydrofuran, add 95% ethanol and a 30% sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 88°C) for 30 hours, monitoring for completion by HPLC.

  • Cool the reaction to 5°C and adjust the pH to 5 with concentrated hydrochloric acid.

  • Stir for 2 hours.

  • Concentrate under reduced pressure at 45-50°C to remove ethanol.

  • Cool to 15°C and centrifuge, washing the solid with water.

  • Extract the filtrate with dichloromethane.

  • Concentrate the aqueous layer to dryness.

Purification of this compound Hydrochloride (Crystallization)

The final product is purified by crystallization from isopropanol.

Protocol:

  • To the crude product from the previous step, add isopropanol.

  • Heat to reflux for 1 hour to dissolve the solid.

  • Filter the hot solution.

  • Concentrate the filtrate under reduced pressure at 45°C.

  • Cool the solution to 5°C and stir for 1 hour to induce crystallization.

  • Centrifuge the solid, wash with a small amount of cold isopropanol, and dry under vacuum at room temperature for 8 hours to yield this compound hydrochloride as a white solid.

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound Hydrochloride L_Aspartic_Acid L-Aspartic Acid Acylation 1. Acylation (Benzoyl Chloride, NaOH) L_Aspartic_Acid->Acylation Benzoyl_Aspartic_Acid (S)-2-Benzoyl-aspartic acid Acylation->Benzoyl_Aspartic_Acid Esterification 2. Esterification (Methanol, Acetyl Chloride) Benzoyl_Aspartic_Acid->Esterification Diester (S)-2-Benzoyl-aspartic acid dimethyl ester Esterification->Diester Reduction 3. Reduction (Sodium Borohydride) Diester->Reduction Diol (S)-2-Benzoyl-1,4-butanediol Reduction->Diol Cyclization 4. Cyclization (Heat) Diol->Cyclization Protected_Amine (S)-3-Benzoylaminotetrahydrofuran Cyclization->Protected_Amine Hydrolysis 5. Hydrolysis (NaOH) Protected_Amine->Hydrolysis Amine_Free_Base This compound (Free Base) Hydrolysis->Amine_Free_Base Salification_Purification 6. Salification & Purification (HCl, Isopropanol) Amine_Free_Base->Salification_Purification Final_Product This compound Hydrochloride Salification_Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound HCl.

Purification Workflow

G cluster_1 Purification of this compound Hydrochloride Crude_Product Crude this compound HCl Dissolution Dissolution in Isopropanol (Reflux) Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Concentration Partial Concentration (Reduced Pressure) Hot_Filtration->Concentration Crystallization Crystallization (Cooling to 5°C) Concentration->Crystallization Isolation Isolation (Centrifugation) Crystallization->Isolation Washing Washing (Cold Isopropanol) Isolation->Washing Drying Drying (Vacuum) Washing->Drying Pure_Product Pure this compound HCl Drying->Pure_Product

Caption: Step-by-step purification process for the final product.

References

Application Notes and Protocols for Visible-Light-Mediated Synthesis of Chiral Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically enriched tetrahydrofurans (THFs) is of significant interest in medicinal chemistry and drug development, as the THF scaffold is a core structural motif in numerous biologically active compounds and natural products. Visible-light photocatalysis has recently emerged as a powerful and sustainable strategy to construct these valuable chiral molecules under mild reaction conditions. This document provides detailed application notes and experimental protocols for key visible-light-mediated methods for synthesizing chiral tetrahydrofurans.

Introduction

Chiral tetrahydrofurans are prevalent in a wide array of pharmaceuticals and natural products, where the specific stereochemistry of the molecule is often crucial for its biological activity. Traditional methods for the synthesis of chiral THFs can require harsh reaction conditions, multi-step sequences, and the use of stoichiometric and often toxic reagents. The advent of visible-light photoredox catalysis offers a greener and more efficient alternative, enabling the generation of radical intermediates under mild conditions to facilitate key bond-forming and cyclization reactions. These methods often exhibit high levels of regio- and stereocontrol, providing access to a diverse range of functionalized chiral tetrahydrofurans.

This document outlines three prominent visible-light-mediated strategies for the synthesis of chiral tetrahydrofurans:

  • Deoxygenative Radical Cyclization of Allylic and Propargylic Diols: A method that utilizes the activation of mono-allylated or propargylated 1,2-diols to generate alkyl radicals that undergo 5-exo-trig or 5-exo-dig cyclizations.

  • Photocatalytic Asymmetric Radical Cyclization of Unsaturated Hydroxy-β-Ketoesters: A dual catalytic approach combining a visible-light photoredox catalyst with a chiral Brønsted acid to achieve high enantioselectivity in the cyclization of unsaturated β-ketoesters bearing a pendant alcohol.

  • Visible Light-Induced De Mayo Acetalization: A cascade reaction involving a [2+2] photodimerization followed by a De Mayo reaction and acetalization to furnish highly substituted tetrahydrofurans.

Method 1: Visible-Light-Mediated Deoxygenative Radical Cyclization of Chiral Diols

This method describes the synthesis of chiral tetrahydrofurans starting from readily available chiral 1,2-diols. The diols are mono-allylated or -propargylated and then activated as ethyl oxalates. Under visible-light irradiation in the presence of a suitable photocatalyst, an alkyl radical is generated, which then undergoes a 5-exo cyclization to form the tetrahydrofuran ring.

Experimental Protocol

General Procedure for the Synthesis of Chiral Tetrahydrofurans from 1,2-Diols:

A solution of the mono-allylated/propargylated diol ethyl oxalate (0.1 mmol, 1.0 equiv) and the photocatalyst, such as fac-[Ir(ppy)₃] (1-2 mol%), in anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane, 2 mL) is stirred under an inert atmosphere (e.g., argon). The reaction mixture is then irradiated with a blue LED lamp (e.g., 455 nm) at room temperature for the specified time (typically 12-24 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral tetrahydrofuran.

Quantitative Data Summary
EntrySubstrateProductTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1(R)-1-phenyl-1,2-ethanediol derivative2-((R)-phenyl(vinyl)methyl)tetrahydrofuran2485>20:1
2(S)-1,2-propanediol derivative2-((S)-1-vinylpropyl)tetrahydrofuran247815:1
3(1R,2R)-1,2-cyclohexanediol derivative(3aR,7aS)-2-vinyloctahydrobenzofuran2092>20:1
4(R)-1-phenyl-1,2-ethanediol propargyl derivative2-((R)-phenyl(ethynyl)methyl)tetrahydrofuran3675>20:1

Data is representative and compiled from typical results reported in the literature for similar transformations.

Reaction Mechanism and Workflow

The proposed mechanism involves the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). This excited state photocatalyst then reduces the ethyl oxalate substrate via a single-electron transfer (SET) process, generating a radical anion. This intermediate undergoes fragmentation to release carbon dioxide and generate the key alkyl radical. The alkyl radical then undergoes a 5-exo-trig or 5-exo-dig cyclization onto the tethered alkene or alkyne, respectively, to form a new carbon-centered radical. This radical is then reduced by the oxidized photocatalyst (PC⁺) to form an anion, which is subsequently protonated to yield the final tetrahydrofuran product and regenerate the ground-state photocatalyst.

Deoxygenative_Cyclization cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_plus PC+ PC_star->PC_plus SET Substrate Allylic/Propargylic Diol Oxalate Radical_Anion Radical Anion PC_star->Radical_Anion PC_plus->PC Reduction Cyclized_Radical Cyclized Radical Substrate->Radical_Anion e- Alkyl_Radical Alkyl Radical Radical_Anion->Alkyl_Radical - CO₂ Alkyl_Radical->Cyclized_Radical 5-exo Cyclization Cyclized_Radical->PC_plus Anion Anion Cyclized_Radical->Anion e- Product Chiral THF Anion->Product H+

Caption: General workflow for deoxygenative radical cyclization.

Method 2: Dual Catalysis for Asymmetric Synthesis of Tetrahydrofurans

This approach utilizes a combination of a visible-light photoredox catalyst and a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), to achieve high enantioselectivity in the synthesis of substituted tetrahydrofurans. The reaction proceeds via a radical cyclization of an unsaturated alcohol, where the chiral catalyst controls the stereochemistry of the newly formed stereocenter.

Experimental Protocol

General Procedure for Dual Catalytic Asymmetric Cyclization:

To a solution of the unsaturated hydroxy-β-ketoester (0.1 mmol, 1.0 equiv), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), and a chiral phosphoric acid (5-10 mol%) in a suitable anhydrous and degassed solvent (e.g., toluene or dichloromethane, 2 mL) is added a hydrogen atom transfer (HAT) agent (e.g., a thiol). The reaction mixture is stirred under an inert atmosphere and irradiated with a blue or green LED lamp for 12-48 hours at a controlled temperature (e.g., 0 °C to room temperature). Upon completion, the reaction is quenched, and the solvent is removed. The crude product is then purified by flash column chromatography to yield the enantioenriched tetrahydrofuran derivative.

Quantitative Data Summary
EntrySubstrateChiral CatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
14-hydroxy-2-oxo-6-heptenoate derivative(R)-TRIP92>20:195
25-phenyl-4-hydroxy-2-oxo-6-heptenoate derivative(S)-TRIP8815:192
34-hydroxy-2-oxo-7-octenoate derivative(R)-SPINOL-PA85>20:190
44-(2-furyl)-4-hydroxy-2-oxo-6-heptenoate derivative(R)-TRIP7810:196

TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; SPINOL-PA = 1,1'-Spirobiindane-7,7'-diyl hydrogenphosphate. Data is representative.

Proposed Catalytic Cycles

This dual catalytic system involves two interconnected cycles. In the photocatalytic cycle, the photocatalyst absorbs visible light and, through a series of electron transfer steps involving a sacrificial electron donor, generates a reactive radical species from a precursor. In the asymmetric catalysis cycle, the chiral Brønsted acid activates the substrate through hydrogen bonding, facilitating a stereocontrolled radical cyclization. The radical intermediate is then quenched to afford the chiral product.

Dual_Catalysis cluster_photo Photocatalytic Cycle cluster_chiral Asymmetric Catalysis PC PC PC_star PC* PC->PC_star PC_reduced PC- PC_star->PC_reduced Donor PC_reduced->PC SET Activated_Substrate H-Bonded Substrate-CPA Complex PC_reduced->Activated_Substrate Radical Generation Substrate Unsaturated Hydroxy-β-ketoester Substrate->Activated_Substrate Radical_Intermediate Radical Intermediate Activated_Substrate->Radical_Intermediate Radical Addition Chiral_Product Enantioenriched THF Radical_Intermediate->Chiral_Product HAT CPA Chiral Phosphoric Acid (CPA) Chiral_Product->CPA Catalyst Regeneration CPA->Substrate

Caption: Interplay of photocatalytic and asymmetric cycles.

Method 3: Visible-Light-Induced De Mayo Acetalization Cascade

This method provides access to highly substituted tetrahydrofurans through a photocatalytic cascade reaction. The process is initiated by a [2+2] photodimerization of a β-dicarbonyl compound, which then undergoes a De Mayo reaction, followed by acetalization and alkoxylation to yield the final product. This strategy allows for the rapid construction of complex THF scaffolds with multiple stereocenters.

Experimental Protocol

General Procedure for De Mayo Acetalization Cascade:

A solution of the benzoylacetone derivative (0.2 mmol) and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1 mol%) in a suitable solvent (e.g., methanol, 2 mL) is placed in a reaction vessel. The mixture is degassed and stirred under an inert atmosphere. The reaction is then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by preparative thin-layer chromatography or column chromatography to afford the polysubstituted tetrahydrofuran.

Quantitative Data Summary
EntrySubstrate (Benzoylacetone derivative)ProductYield (%)Diastereomeric Ratio (d.r.)
11-phenyl-1,3-butanedione2,4-dimethoxy-2,4-diphenyl-tetrahydrofuran85>20:1
21-(4-methoxyphenyl)-1,3-butanedione2,4-dimethoxy-2,4-bis(4-methoxyphenyl)-tetrahydrofuran90>20:1
31-(4-chlorophenyl)-1,3-butanedione2,4-dimethoxy-2,4-bis(4-chlorophenyl)-tetrahydrofuran7818:1
41-(naphthalen-2-yl)-1,3-butanedione2,4-dimethoxy-2,4-di(naphthalen-2-yl)-tetrahydrofuran82>20:1

This method as described in the initial search results does not explicitly focus on enantioselectivity but on diastereoselective synthesis of complex THFs. Chiral variants would require a chiral photocatalyst or auxiliary.

Reaction Cascade Pathway

The reaction is initiated by the visible-light-excited photocatalyst, which promotes a [2+2] cycloaddition of the enol form of the benzoylacetone to form a cyclobutanol intermediate. This is followed by a retro-aldol-type fragmentation (De Mayo reaction) to give a 1,5-dicarbonyl compound. Intramolecular cyclization (acetalization) with the solvent (e.g., methanol) and subsequent alkoxylation leads to the formation of the final tetrahydrofuran product.

DeMayo_Cascade Start Benzoylacetone Enol Enol Form Start->Enol Tautomerization Dimer [2+2] Cycloadduct Enol->Dimer [2+2] Cycloaddition Cyclobutanol Cyclobutanol Intermediate Dimer->Cyclobutanol Rearrangement Dicarbonyl 1,5-Dicarbonyl Cyclobutanol->Dicarbonyl De Mayo Reaction (Retro-Aldol) Hemiacetal Cyclic Hemiacetal Dicarbonyl->Hemiacetal Intramolecular Acetalization Product Polysubstituted THF Hemiacetal->Product Alkoxylation Photocatalyst PC + hν -> PC* Photocatalyst->Enol Energy Transfer

Caption: Key steps in the De Mayo acetalization cascade.

Conclusion

Visible-light-mediated synthesis represents a rapidly evolving and powerful platform for the construction of chiral tetrahydrofurans. The methods presented here highlight the versatility of this approach, from deoxygenative cyclizations to dual catalytic asymmetric transformations and complex cascade reactions. These protocols offer mild, efficient, and often highly selective routes to valuable building blocks for drug discovery and development. The continued exploration of novel photocatalysts, chiral catalysts, and reaction pathways is expected to further expand the scope and utility of these green synthetic methods. Researchers are encouraged to consult the primary literature for specific substrate scopes and detailed optimization of reaction conditions.

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Aminotetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important chiral intermediate.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Mitsunobu Reaction of (S)-3-Hydroxytetrahydrofuran

Q: I am experiencing a low yield when converting (S)-3-hydroxytetrahydrofuran to an N-protected amine using the Mitsunobu reaction. What are the potential causes and how can I improve the yield?

A: Low yields in the Mitsunobu reaction for this conversion are a common issue and can stem from several factors. Here is a breakdown of potential causes and troubleshooting strategies:

  • Suboptimal Reaction Conditions: The success of the Mitsunobu reaction is highly dependent on the reaction conditions.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can consume the activated phosphonium salt. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). The order of addition is also critical; typically, the alcohol, triphenylphosphine, and the nitrogen nucleophile are mixed before the dropwise addition of the azodicarboxylate (DEAD or DIAD) at a low temperature (e.g., 0 °C).[1]

  • Side Reactions: The primary side reaction involves the azodicarboxylate acting as a nucleophile and competing with your desired nitrogen nucleophile. This is more likely to occur if the pKa of your nitrogen nucleophile is high (less acidic).

    • Solution: Choose a nitrogen nucleophile with a pKa below 13 to ensure it is sufficiently acidic to protonate the betaine intermediate, making it a better nucleophile.[2] Phthalimide is a common and effective choice.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, a slight increase in temperature after the initial addition at 0 °C may be necessary. However, be cautious as higher temperatures can also promote side reactions.

  • Product Loss During Workup: The desired product and byproducts can be difficult to separate.

    • Solution: Triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate are the major byproducts. Triphenylphosphine oxide can often be precipitated from a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes and removed by filtration. The hydrazinedicarboxylate can sometimes be removed by washing the organic phase with an acidic aqueous solution. Purification by column chromatography is often necessary.

Issue 2: Formation of Impurities During Synthesis from L-Aspartic Acid

Q: I am synthesizing this compound from L-aspartic acid and observing significant impurities in my final product. What are these impurities and how can I avoid them?

A: The multi-step synthesis from L-aspartic acid can introduce several impurities if not performed carefully.

  • Racemization: One of the most critical potential byproducts is the (R)-enantiomer of 3-aminotetrahydrofuran.

    • Cause: Harsh reaction conditions, particularly during the cyclization step, can lead to racemization.

    • Solution: Employ mild reaction conditions and carefully control the temperature. The use of reagents that can cause epimerization should be avoided. It is crucial to monitor the enantiomeric excess (ee) of your product using chiral HPLC.

  • Incomplete reactions: Intermediates from any of the six steps (acylation, esterification, reduction, cyclization, hydrolysis, and salification) can be carried through to the final product.[3]

    • Solution: Monitor each reaction step for completion using appropriate analytical techniques (TLC, HPLC, or NMR). Ensure adequate reaction times and appropriate stoichiometry of reagents. Purification of intermediates at each stage can prevent the accumulation of impurities.

  • Byproducts from Reagents: The use of certain reagents can lead to specific byproducts. For example, if a route involves the use of sodium azide, residual azide intermediates could be present, which are potentially explosive.[4]

    • Solution: Ensure complete conversion of azide intermediates and use appropriate workup procedures to quench any residual azide. Consider alternative, safer synthetic routes if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most common synthetic routes are:

  • From L-Aspartic Acid: A six-step synthesis involving acylation, esterification, reduction, cyclization, hydrolysis, and salification.[3] This route utilizes a readily available and inexpensive chiral starting material.

  • From (S)-3-Hydroxytetrahydrofuran: This involves the conversion of the hydroxyl group to an amino group, often via a Mitsunobu reaction with a nitrogen nucleophile (like phthalimide followed by deprotection) or by converting the alcohol to a good leaving group (like a tosylate) followed by displacement with an amine source. This route is generally shorter but relies on the availability of the chiral alcohol starting material.

  • From L-Malic Acid: This route typically involves the reduction of L-malic acid to (S)-1,2,4-butanetriol, followed by cyclization to (S)-3-hydroxytetrahydrofuran, and then conversion to the amine as described above.[5]

Q2: How can I purify the final this compound product?

A2: Purification strategies depend on the nature of the impurities.

  • Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be an effective method for purification.

  • Crystallization: The hydrochloride or other salt of this compound can often be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate).[4]

  • Column Chromatography: For removal of closely related impurities or byproducts from the Mitsunobu reaction (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate), flash column chromatography on silica gel is a standard method.

Q3: How do I determine the enantiomeric excess (ee) of my this compound?

A3: The most common and reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (chiral HPLC) .[6][7] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. Other methods include the use of chiral derivatizing agents followed by analysis with standard HPLC or NMR spectroscopy.[8]

Q4: What are the main byproducts of the Mitsunobu reaction when synthesizing N-protected this compound?

A4: The two main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (the reduced form of DEAD or DIAD).[1][2] Additionally, a common side product is the N-alkylated dialkyl hydrazinedicarboxylate, where the activated alcohol has reacted with the azodicarboxylate instead of the intended nitrogen nucleophile.

Data Presentation

Table 1: Comparison of Common Synthetic Routes for this compound

FeatureSynthesis from L-Aspartic AcidSynthesis from (S)-3-Hydroxytetrahydrofuran (Mitsunobu)Synthesis from L-Malic Acid
Starting Material L-Aspartic Acid(S)-3-HydroxytetrahydrofuranL-Malic Acid
Number of Steps 6[3]2-34-5
Key Challenges Long route, potential for racemization, use of potentially hazardous reagents.[4]Removal of Mitsunobu byproducts, availability of starting material.Purification of the intermediate 1,2,4-butanetriol can be difficult.[9]
Typical Overall Yield ModerateGood to HighModerate
Chiral Integrity Generally good if conditions are mild.High, as the Mitsunobu reaction proceeds with inversion of configuration.[2]Good, but potential for racemization during cyclization.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-(Tetrahydrofuran-3-yl)phthalimide via Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation: To a solution of (S)-3-hydroxytetrahydrofuran (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.5 M) under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.5 eq.) and phthalimide (1.5 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-N-(tetrahydrofuran-3-yl)phthalimide.

Protocol 2: Deprotection to this compound

  • Reaction: To a solution of (S)-N-(tetrahydrofuran-3-yl)phthalimide (1.0 eq.) in ethanol, add hydrazine hydrate (2.0 eq.).

  • Heating: Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool the reaction mixture to room temperature and filter off the precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Visualizations

Synthesis_Troubleshooting cluster_mitsunobu Mitsunobu Reaction Troubleshooting Start Low Yield Cause1 Suboptimal Conditions (e.g., presence of water) Start->Cause1 Cause2 Side Reactions (Azodicarboxylate as nucleophile) Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Solution1 Use anhydrous reagents/solvents under inert atmosphere. Control temperature. Cause1->Solution1 Solution2 Use nucleophile with pKa < 13 (e.g., phthalimide). Cause2->Solution2 Solution3 Monitor with TLC. Slightly increase temperature if necessary. Cause3->Solution3

Caption: Troubleshooting workflow for low yield in the Mitsunobu reaction.

Synthetic_Pathway cluster_pathway General Synthetic Pathway and Side Reactions Start (S)-3-Hydroxytetrahydrofuran Intermediate Activated Alcohol (Oxyphosphonium salt) Start->Intermediate PPh3, DIAD Product N-Protected This compound Intermediate->Product Nitrogen Nucleophile (e.g., Phthalimide) Side_Product N-Alkylated Hydrazinedicarboxylate Intermediate->Side_Product DIAD as Nucleophile

Caption: Synthetic pathway showing the desired reaction and a key side reaction.

References

Methods for determining the enantiomeric excess of (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Aminotetrahydrofuran. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the determination of enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of 3-Aminotetrahydrofuran? The most common and reliable methods for determining the enantiomeric excess of chiral amines like 3-Aminotetrahydrofuran are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Q2: How do I choose the right method for my sample? The choice of method depends on several factors including sample purity, concentration, available equipment, and the required accuracy.

  • Chiral HPLC is often the preferred method due to its high accuracy and reproducibility for a wide range of concentrations.[1] It is particularly useful for routine quality control.

  • Chiral GC is suitable for volatile compounds. 3-Aminotetrahydrofuran typically requires derivatization to increase its volatility and improve separation on a chiral column.[2]

  • NMR Spectroscopy is a rapid method that can be used without physical separation of the enantiomers.[3][4] It involves adding a chiral derivatizing or solvating agent to create diastereomers with distinct NMR signals, which can then be integrated for quantification.[5][6]

Q3: What is a chiral derivatizing agent and why is it used? A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with both enantiomers of the analyte (e.g., 3-Aminotetrahydrofuran) to form a pair of diastereomers.[3] Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques (like reverse-phase HPLC) or distinguished by NMR spectroscopy.[7][8]

Q4: What is the difference between enantiomeric excess (ee) and optical purity? Enantiomeric excess (ee) is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers.[9] Optical purity is a comparison of the specific rotation of a sample to the specific rotation of a pure enantiomer.[9] While historically considered equivalent, modern chromatographic and spectroscopic methods that directly measure the quantities of individual enantiomers have made 'enantiomeric excess' the more accurate and preferred term.[9]

Method Selection Workflow

The following diagram illustrates a general workflow for selecting the appropriate analytical method.

start Start: Determine ee of This compound sample_check Is the sample volatile and thermally stable? start->sample_check derivatize_q Is derivatization feasible? sample_check->derivatize_q Yes nmr_q Need rapid analysis without physical separation? sample_check->nmr_q No use_gc Use Chiral GC derivatize_q->use_gc Yes derivatize_q->nmr_q No end_gc GC Analysis Complete use_gc->end_gc use_hplc Use Chiral HPLC end_hplc HPLC Analysis Complete use_hplc->end_hplc nmr_q->use_hplc No use_nmr Use NMR with Chiral Auxiliary nmr_q->use_nmr Yes end_nmr NMR Analysis Complete use_nmr->end_nmr

Caption: Decision tree for selecting an analytical method.

Troubleshooting Guide: Chiral HPLC

This section addresses common issues encountered during the chiral HPLC analysis of 3-Aminotetrahydrofuran.

Q: Why am I seeing poor or no resolution between the enantiomers? A: Poor resolution is a common issue and can stem from several factors:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical. For amines, polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H, or OJ-H) are often a good starting point.[10][11] If one column doesn't work, screening others is recommended as chiral separations are highly specific.

  • Suboptimal Mobile Phase: The mobile phase composition, particularly the type and percentage of alcohol modifier (e.g., isopropanol, ethanol) and the basic additive, is crucial.[10] For a basic analyte like 3-Aminotetrahydrofuran, adding a small amount (0.1-0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is essential to reduce peak tailing and improve resolution.[10]

  • Temperature Fluctuations: Temperature can affect enantioselectivity. Ensure the column compartment is thermostatically controlled. A lower temperature often improves resolution.

  • Column Degradation: Chiral columns can degrade over time, especially if exposed to incompatible solvents or harsh pH conditions.[12] Always check the manufacturer's instructions for recommended operating conditions and washing procedures.[13]

Q: My peaks are tailing or fronting. What is the cause and how can I fix it? A: Poor peak shape compromises resolution and integration accuracy.

  • Peak Tailing: This is common for amines and is often caused by strong interactions with residual acidic silanol groups on the silica support. Adding a basic modifier like DEA or TEA to the mobile phase is the most effective solution.[10] Column overload can also cause tailing; try injecting a smaller sample volume or a more dilute sample.

  • Peak Fronting: This is typically a sign of column overload. Reduce the sample concentration or injection volume.

  • Peak Splitting: This can be caused by a partially blocked column inlet frit or a void at the head of the column.[13] Reversing the column flow direction to flush it (if the manufacturer permits) or replacing the inlet frit may resolve the issue.[13]

Data Presentation: Typical Chiral HPLC Parameters
ParameterTypical Value / ConditionNotes
Column Chiralpak AD-H (4.6 x 150 mm, 5 µm)Other polysaccharide-based columns can also be effective.[14]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.5% DEAThe ratio of hexane to alcohol is a critical parameter to optimize.[14]
Flow Rate 0.8 - 1.0 mL/minLower flow rates can sometimes improve resolution.[15]
Temperature 20 - 25 °CStable temperature control is important for reproducibility.
Detection UV at 210 nm (or derivatize for fluorescence)3-Aminotetrahydrofuran lacks a strong chromophore. Low UV wavelength or derivatization may be needed for sensitivity.
Injection Vol. 5 - 10 µLAvoid column overload to maintain good peak shape.
Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve an accurately weighed amount of the 3-Aminotetrahydrofuran sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • System Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase (e.g., n-Hexane:Isopropanol:DEA 90:10:0.5) at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomer peaks to elute. Record the retention times and peak areas.

  • Calculation: Calculate the enantiomeric excess (% ee) using the areas of the two enantiomer peaks (A1 and A2): % ee = [ |A1 - A2| / (A1 + A2) ] * 100

Troubleshooting Guide: Chiral GC

This section addresses common issues encountered during the chiral GC analysis of 3-Aminotetrahydrofuran.

Q: Why do I need to derivatize my sample for Chiral GC analysis? A: 3-Aminotetrahydrofuran has a primary amine group which can cause peak tailing and poor chromatographic performance due to interactions with the column. Derivatization serves two main purposes:

  • Increases Volatility: It converts the polar amine into a less polar, more volatile derivative suitable for gas chromatography.

  • Improves Peak Shape: It masks the active hydrogen of the amine group, leading to sharper, more symmetrical peaks and better resolution.[2]

Q: My derivatization reaction is incomplete or shows side products. What can I do? A: Incomplete derivatization leads to inaccurate quantification.

  • Reagent Stoichiometry: Ensure the derivatizing agent (e.g., heptafluorobutyl chloroformate) is used in sufficient excess to drive the reaction to completion.

  • Reaction Conditions: Optimize the reaction time, temperature, and pH (if applicable). The presence of a base is often required to scavenge the acid byproduct (e.g., HCl).

  • Moisture: The sample and solvent must be anhydrous, as moisture can hydrolyze the derivatizing agent and the formed derivative.[5]

  • Sample Cleanup: After derivatization, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove excess reagent and byproducts that could interfere with the analysis.[2]

Data Presentation: Typical Chiral GC Parameters
ParameterTypical Value / ConditionNotes
Column Cyclodextrin-based column (e.g., Supelco β-DEX™ 225)Column choice is critical for achieving separation.[16]
Derivatizing Agent Heptafluorobutyl chloroformate (HFBCF)Other chloroformates or acylating agents can also be used.[2]
Carrier Gas Helium or NitrogenFlow rate should be optimized for best resolution.
Injector Temp. 230 - 250 °CMust be high enough to ensure complete volatilization without causing degradation.
Oven Program Isothermal or Temperature GradientStart with an isothermal run (e.g., 120 °C) and introduce a gradient if needed to improve separation or reduce run time.[16]
Detector Flame Ionization Detector (FID)FID is a robust and sensitive detector for organic compounds.
Detector Temp. 250 °CShould be higher than the final oven temperature.
Experimental Protocol: Chiral GC with Derivatization
  • Derivatization: In a dry vial, dissolve ~5 mg of the 3-Aminotetrahydrofuran sample in 1 mL of an anhydrous solvent (e.g., dichloromethane). Add 1.5 equivalents of a base (e.g., pyridine). Cool the mixture in an ice bath.

  • Add 1.2 equivalents of a derivatizing agent (e.g., heptafluorobutyl chloroformate) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with dilute aqueous acid (e.g., 1 M HCl). Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Sample Preparation for GC: Dilute the final organic solution to an appropriate concentration (~1 mg/mL) with the solvent used for derivatization.

  • GC Analysis: Inject 1 µL of the derivatized sample into the GC system equipped with a chiral column and run the optimized temperature program.

  • Calculation: Calculate the % ee from the integrated peak areas of the two diastereomer peaks.

Troubleshooting Guide: NMR Spectroscopy

This section addresses common issues encountered when using NMR spectroscopy with chiral auxiliaries.

Q: The NMR signals for the two diastereomers are overlapping. How can I improve their separation? A: The degree of separation (Δδ) between diastereomeric signals is crucial for accurate integration.

  • Choice of Chiral Auxiliary: Not all chiral solvating agents (CSAs) or derivatizing agents (CDAs) work for all substrates. If one agent (e.g., (R)-BINOL-based) gives poor separation, try another with a different structure.[5][6]

  • Solvent Effects: The choice of NMR solvent can significantly impact the chemical shifts. Test the separation in different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN).

  • Temperature: Acquiring the spectrum at a lower temperature can sometimes increase the chemical shift difference between diastereomeric signals.

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of all signals, including those of the diastereomers.

Q: My calculated enantiomeric excess seems inaccurate. What are the potential sources of error? A: Accuracy depends on forming the diastereomers in a 1:1 ratio relative to the enantiomers in the sample and on correct integration.

  • Kinetic Resolution: The reaction to form diastereomers must not be subject to kinetic resolution, where one enantiomer reacts faster than the other. This can be avoided by ensuring the reaction goes to completion or by using a chiral solvating agent (which forms non-covalent complexes) instead of a derivatizing agent.[5]

  • Incorrect Stoichiometry: It is important that the chiral amine is in excess relative to the chiral auxiliary to ensure all of the auxiliary is consumed, preventing interfering signals.[5]

  • Integration Errors: Ensure the baseline is flat and correct before integration. Choose well-resolved, non-overlapping peaks for each diastereomer. For highest accuracy, integrate multiple pairs of corresponding signals and average the results.[3] The relaxation delay (d1) in the NMR acquisition parameters should be sufficiently long (at least 5 times the longest T1) to ensure full relaxation and quantitative signal intensity.

Data Presentation: NMR with Chiral Solvating Agent
ParameterTypical Value / ConditionNotes
Chiral Auxiliary Chiral Solvating Agent (CSA), e.g., (S)-BINOL derivative.CSAs are used to form diastereomeric complexes non-covalently.[6]
Analyte:CSA Ratio ~1.2 : 1.0A slight excess of the amine analyte is often recommended.[5]
Solvent Chloroform-d (CDCl₃)Anhydrous solvent is critical.[5][6]
Spectrometer 400 MHz or higherHigher field provides better signal dispersion.
Key Signals Protons adjacent to the chiral center or other well-resolved signals.Look for baseline-separated peaks corresponding to each diastereomer.
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
  • Sample Preparation: In a clean, dry NMR tube, dissolve the chiral solvating agent (e.g., (S)-BINOL derivative, 0.01 mmol) in ~0.6 mL of anhydrous CDCl₃.[6]

  • Add the 3-Aminotetrahydrofuran sample (~0.0125 mmol) to the NMR tube.[6]

  • Shake the tube for 30-60 seconds to ensure thorough mixing and complex formation.[6]

  • NMR Acquisition: Acquire a ¹H NMR spectrum. Ensure acquisition parameters are set for quantitative analysis (e.g., relaxation delay d1 = 10s or greater).

  • Data Processing: Process the spectrum (phase and baseline correction). Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

  • Calculation: Carefully integrate the two signals (I1 and I2). Calculate the enantiomeric excess: % ee = [ |I1 - I2| / (I1 + I2) ] * 100

General Analysis and Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in chiral analysis.

start Start Analysis problem Problem Encountered? (e.g., Poor Resolution, Bad Peak Shape) start->problem success Analysis Successful Calculate ee problem->success No check_params Step 1: Verify Method Parameters (Mobile Phase, Temp, Flow Rate) problem->check_params Yes end End success->end check_sample Step 2: Check Sample Prep (Solvent, Concentration, Derivatization) check_params->check_sample check_column Step 3: Inspect Column (Age, History, Contamination) check_sample->check_column resolve_q Problem Resolved? check_column->resolve_q resolve_q->success Yes develop_new Develop New Method (Different Column/Technique) resolve_q->develop_new No develop_new->end

Caption: A systematic workflow for troubleshooting chiral separations.

References

Stability of (S)-3-Aminotetrahydrofuran under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-3-Aminotetrahydrofuran under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Acidic Conditions

  • Question: I am observing the degradation of this compound in my reaction mixture, which is acidic. What is the likely cause and how can I mitigate it?

  • Answer: this compound is known to be sensitive to strong acids. The primary degradation pathway under acidic conditions is likely the acid-catalyzed hydrolysis of the tetrahydrofuran ring. The ether oxygen can be protonated, leading to ring-opening. To minimize degradation, it is advisable to use the mildest acidic conditions possible and to keep the reaction time and temperature to a minimum. If possible, consider using a non-aqueous acidic medium.

  • Troubleshooting:

    • Unstable Baseline in Chromatography: If you observe a drifting baseline or the appearance of multiple, broad peaks during in-process monitoring, it could be indicative of ongoing degradation.

    • Low Yield: A lower than expected yield of your desired product could be a direct result of the degradation of your starting material.

    • Unexpected Byproducts: The presence of unexpected polar byproducts may suggest ring-opening has occurred.

2. Basic Conditions

  • Question: Is this compound stable under basic conditions?

  • Answer: While generally more stable in basic than in acidic conditions, this compound can still be sensitive to strong bases, especially at elevated temperatures. The amino group can be deprotonated, which might lead to side reactions, although the tetrahydrofuran ring is less susceptible to cleavage under basic conditions compared to acidic conditions.

  • Troubleshooting:

    • Discoloration of the Reaction Mixture: A change in the color of your reaction mixture upon addition of a strong base could indicate degradation.

    • Formation of Impurities: The appearance of new, less polar impurities in your reaction monitoring could suggest base-catalyzed side reactions.

3. Oxidative Conditions

  • Question: My experiment involves an oxidative step. How stable is this compound to oxidation?

  • Answer: The amino group in this compound is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines. The tetrahydrofuran ring itself can also undergo oxidation, particularly at the carbons adjacent to the ether oxygen, potentially leading to lactones or other ring-opened products. Ethers are also known to form explosive peroxides upon exposure to air and light.

  • Troubleshooting:

    • Positive Peroxide Test: If your sample has been stored for a prolonged period and exposed to air, it is crucial to test for peroxides before use, especially before any distillation or concentration steps.

    • Appearance of Oxidized Impurities: The detection of impurities with masses corresponding to the addition of one or more oxygen atoms is a strong indicator of oxidative degradation.

4. Thermal Stress

  • Question: What is the thermal stability of this compound?

  • Answer: this compound is expected to be relatively stable at moderate temperatures. However, at elevated temperatures, thermal decomposition can occur. The decomposition pathways are likely to involve the cleavage of the C-N and C-O bonds.

  • Troubleshooting:

    • Pressure Buildup: In a closed system, an unexpected increase in pressure upon heating could signal decomposition and the formation of gaseous byproducts.

    • Charring or Discoloration: Significant darkening or charring of the material upon heating is a clear sign of thermal decomposition.

5. Photolytic Stability

  • Question: Should I be concerned about the stability of this compound when exposed to light?

  • Answer: Saturated heterocycles can be susceptible to photolytic degradation, often through radical mechanisms. Exposure to UV light, in particular, can promote the formation of radicals, which can initiate degradation pathways, including oxidation in the presence of air. It is always good practice to protect light-sensitive compounds from direct light.

  • Troubleshooting:

    • Changes in Appearance: A change in the color or clarity of a solution of this compound upon exposure to light is an indication of photolytic degradation.

    • Emergence of New Peaks in Chromatography: The appearance of new peaks, even at low levels, after light exposure suggests that the compound is not photostable.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in public literature, the following table provides an expected stability profile based on the chemical nature of the molecule and general principles of forced degradation studies. The degradation percentages are indicative and can vary significantly based on the exact experimental conditions (concentration, temperature, duration, and specific reagents).

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)Potential Degradants
Acidic Hydrolysis 0.1 M HCl60 °C24 h10 - 30%Ring-opened products (e.g., 4-amino-1-butanol derivatives)
Basic Hydrolysis 0.1 M NaOH60 °C24 h< 10%Minimal degradation expected
Oxidation 3% H₂O₂Room Temp24 h15 - 40%N-oxide, hydroxylamine, lactones, ring-opened products
Thermal Dry Heat100 °C48 h5 - 20%Cleavage products of C-N and C-O bonds
Photolytic UV Light (254 nm)Room Temp24 h10 - 25%Radical-induced degradation products, photo-oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for the desired time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for the desired time points.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for the desired time points.

    • Thermal Degradation: Place the solid sample in a controlled temperature oven at 100°C for the desired time points. For solution studies, heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for the desired time points. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.

  • Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample. Identify and characterize any significant degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Experiment with this compound issue Observe Unexpected Result (e.g., low yield, impurity) start->issue condition Identify Reaction Condition issue->condition acid Acidic (pH < 7) condition->acid Acidic? base Basic (pH > 7) condition->base Basic? oxidant Oxidizing Agent Present condition->oxidant Oxidative? heat Elevated Temperature condition->heat Thermal Stress? light Exposure to Light condition->light Light Exposure? acid_sol Use milder acid Lower temperature Shorter reaction time acid->acid_sol base_sol Use milder base Lower temperature base->base_sol oxidant_sol Protect from air/oxygen Use alternative oxidant oxidant->oxidant_sol heat_sol Lower reaction temperature heat->heat_sol light_sol Protect from light (e.g., use amber vials) light->light_sol mitigation Implement Mitigation Strategy acid_sol->mitigation base_sol->mitigation oxidant_sol->mitigation heat_sol->mitigation light_sol->mitigation Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (100°C, Dry Heat) prep->thermal photolytic Photolytic (UV 254nm, RT) prep->photolytic neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxidative->hplc thermal->hplc photolytic->hplc neutralize->hplc evaluate Evaluate Degradation (%) and Impurities hplc->evaluate

Technical Support Center: Protecting Group Strategies for (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-aminotetrahydrofuran. The following information addresses common issues encountered during the protection and deprotection of the secondary amine functionality.

Troubleshooting Guides

Issue 1: Incomplete or Low Yield of N-Boc Protection

Question: My Boc-protection of this compound is resulting in a low yield or an incomplete reaction. What are the potential causes and solutions?

Answer:

Several factors can contribute to inefficient Boc protection. A systematic approach to troubleshooting is outlined below.

Potential CauseRecommended Solution
Insufficient Reagent Ensure at least 1.1 to 1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) are used. For substrates with multiple nucleophilic sites, a larger excess may be necessary.[1]
Inappropriate Base Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[1]
Poor Substrate Quality Ensure the starting this compound is pure and dry. Moisture can hydrolyze Boc₂O.
Reaction Conditions The reaction is typically run at room temperature. Gentle heating (e.g., to 40°C) may improve the reaction rate, but monitor for potential side reactions.[1]
Solvent Choice Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure the amine is fully dissolved. For zwitterionic compounds, solubility can be an issue.[2]
Issue 2: Difficulties with Cbz Deprotection (Hydrogenolysis)

Question: I am experiencing problems with the catalytic hydrogenation to remove the Cbz group from N-Cbz-(S)-3-aminotetrahydrofuran. The reaction is slow or does not go to completion.

Answer:

Catalytic hydrogenolysis for Cbz deprotection can be sensitive to several factors. Consider the following troubleshooting steps.

Potential CauseRecommended Solution
Catalyst Poisoning The palladium catalyst is susceptible to poisoning by sulfur-containing compounds or other impurities. Ensure the substrate and solvent are high purity. If the substrate contains sulfur, consider alternative deprotection methods.[3][4]
Poor Catalyst Activity Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C). Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.
Insufficient Hydrogen Pressure Atmospheric pressure of hydrogen may not be sufficient. Increase the hydrogen pressure, for instance, to 50 psi or higher using a Parr apparatus.
Poor Mixing Ensure vigorous stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen gas.
Product Inhibition The newly formed amine can sometimes inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can mitigate this effect.
Issue 3: Side Reactions During Fmoc Deprotection

Question: I am observing unexpected byproducts during the Fmoc deprotection of my protected this compound using piperidine. What are the common side reactions and how can I avoid them?

Answer:

Fmoc deprotection is generally clean, but side reactions can occur, especially in complex molecules.

Potential Side ReactionMitigation Strategy
Dibenzofulvene (DBF) Adduct Formation The reactive dibenzofulvene intermediate can be trapped by the deprotected amine. Ensure a sufficient excess of piperidine (typically 20% in DMF) is used to effectively scavenge the DBF.[5][6]
Diketopiperazine Formation (if applicable) While less common for a single amino-THF unit, if it's part of a larger peptide-like structure, this can be an issue. Using a more sterically hindered resin or coupling pre-formed dipeptides can help.
Aspartimide Formation (if applicable) In peptide synthesis, this is a concern for sequences containing aspartic acid. Adding an acidic additive like HOBt to the piperidine solution can suppress this.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amine in this compound?

A1: The most common protecting groups for amines, including the one in this compound, are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the desired orthogonality and the stability of the protecting group to subsequent reaction conditions.[2][4][5]

Q2: How do I choose the best protecting group for my synthesis?

A2: The selection of a protecting group should be based on an "orthogonal strategy," meaning you can remove one protecting group without affecting others in the molecule.

  • Boc is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA).[2][7]

  • Cbz is cleaved by catalytic hydrogenolysis (H₂/Pd-C).[4]

  • Fmoc is base-labile and is removed with a secondary amine, most commonly piperidine.[5]

Q3: Can I monitor the progress of the protection and deprotection reactions?

A3: Yes, thin-layer chromatography (TLC) is a common and effective method to monitor the progress of these reactions by observing the disappearance of the starting material and the appearance of the product spot. For Fmoc deprotection, the dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used for quantitative monitoring.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection and deprotection of secondary amines. Note that these are general values and may require optimization for this compound.

Protecting GroupProtection ConditionsTypical Protection YieldDeprotection ConditionsTypical Deprotection Yield
Boc Boc₂O, TEA or DIPEA, DCM or THF, rt, 2-12 h>90%20-50% TFA in DCM, rt, 1-2 h[1][8]>95%
Cbz Cbz-Cl, NaHCO₃, Dioxane/H₂O or Pyridine/DCM, 0°C to rt, 2-6 h[4]>90%H₂, 10% Pd/C, MeOH or EtOH, rt, 1-16 h[3][4]>95%
Fmoc Fmoc-Cl, NaHCO₃, Dioxane/H₂O or Pyridine/DCM, 0°C to rt, 2-6 h[5]>90%20% Piperidine in DMF, rt, 10-20 min[6][9]>95%

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Cbz Protection of this compound
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Fmoc Protection of this compound
  • Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Visualizations

Protection_Workflow cluster_boc Boc Protection Start_Boc This compound Reagents_Boc Boc₂O, Base (TEA/DIPEA) DCM or THF Start_Boc->Reagents_Boc 1. Dissolve & Add Reagents Reaction_Boc Stir at RT (2-12h) Reagents_Boc->Reaction_Boc 2. React Workup_Boc Aqueous Workup & Purification Reaction_Boc->Workup_Boc 3. Quench & Purify Product_Boc N-Boc-(S)-3-Aminotetrahydrofuran Workup_Boc->Product_Boc 4. Isolate Product

Caption: General workflow for the Boc protection of this compound.

Deprotection_Workflows cluster_cbz_deprotection Cbz Deprotection cluster_fmoc_deprotection Fmoc Deprotection Start_Cbz N-Cbz-(S)-3-Aminotetrahydrofuran Reagents_Cbz H₂, 10% Pd/C MeOH or EtOH Start_Cbz->Reagents_Cbz 1. Add Catalyst & H₂ Reaction_Cbz Stir at RT (1-16h) Reagents_Cbz->Reaction_Cbz 2. Hydrogenolysis Workup_Cbz Filter Catalyst & Concentrate Reaction_Cbz->Workup_Cbz 3. Isolate Product_Cbz This compound Workup_Cbz->Product_Cbz Start_Fmoc N-Fmoc-(S)-3-Aminotetrahydrofuran Reagents_Fmoc 20% Piperidine in DMF Start_Fmoc->Reagents_Fmoc 1. Add Deprotection Reagent Reaction_Fmoc Stir at RT (10-20 min) Reagents_Fmoc->Reaction_Fmoc 2. React Workup_Fmoc Aqueous Workup & Purification Reaction_Fmoc->Workup_Fmoc 3. Isolate Product_Fmoc This compound Workup_Fmoc->Product_Fmoc

Caption: Comparative workflows for Cbz and Fmoc deprotection of N-protected this compound.

References

Catalyst selection for the efficient synthesis of tetrahydrofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of tetrahydrofuran (THF) derivatives. This resource addresses common challenges encountered during catalytic synthesis, offering practical solutions, detailed experimental protocols, and comparative data to optimize your experimental outcomes.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis of THF derivatives.

Catalyst Selection and Performance

Q1: I am getting a low yield or no product. What are the likely causes and solutions?

A1: Low or no product yield can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Potential Causes:

    • Catalyst Inactivity or Deactivation: The catalyst may be poisoned, sintered, or coked. For instance, in furfural hydrogenation, polymeric species formed from the reactant or products can strongly adsorb on and poison the catalyst.[1][2] Non-metal contaminants like sulfur or nitrogen in the feedstock can also poison metal catalysts.[3]

    • Sub-optimal Reaction Temperature: The temperature may be too low for the catalyst to be effective or too high, leading to thermal decomposition of the starting material or product.[4]

    • Inappropriate Catalyst Choice: The selected catalyst may not be suitable for the specific transformation. For example, copper-based catalysts are generally more selective for the hydrogenation of the carbonyl group in furfural to produce furfuryl alcohol, while noble metal catalysts like Palladium (Pd) or Rhodium (Rh) are often required for the hydrogenation of the furan ring.[5]

    • Poorly Reactive Starting Materials: Sterically hindered substrates or those with strong electron-withdrawing groups may react sluggishly.[6]

  • Recommended Solutions:

    • Catalyst Activation and Handling: Ensure proper activation of the catalyst before use (e.g., reduction of metal catalysts under a hydrogen flow). Handle pyrophoric catalysts (like Raney Nickel or dry Palladium on Carbon) under an inert atmosphere to prevent deactivation.

    • Optimize Reaction Conditions: Systematically screen a range of temperatures and pressures. For exothermic hydrogenation reactions, ensure efficient cooling to prevent runaway reactions.[7][8]

    • Select a Milder or More Appropriate Catalyst: If side reactions are an issue, consider a milder catalyst. For example, in the Paal-Knorr synthesis, which can be sensitive to highly acidic conditions, using a milder acid catalyst can prevent the formation of furan byproducts.[6]

    • Feedstock Purification: Pre-treat your feedstock to remove potential catalyst poisons. This can involve filtration, distillation, or treatment with adsorbents.[3]

Q2: My catalyst is deactivating quickly. What are the common causes and how can I improve its stability?

A2: Rapid catalyst deactivation is a common issue, especially in biomass conversion processes.

  • Potential Causes:

    • Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is particularly prevalent at higher reaction temperatures.[1][2]

    • Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area.[1]

    • Leaching: The active metal component may dissolve into the reaction medium, especially under harsh conditions.

    • Poisoning: As mentioned previously, impurities in the feedstock can irreversibly bind to the catalyst's active sites.[3]

  • Recommended Solutions:

    • Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize coking and sintering.

    • Modify the Catalyst: Incorporating a second metal to form a bimetallic catalyst can improve stability and resistance to poisoning.

    • Choose the Right Solvent: The solvent can influence catalyst stability. For instance, polar solvents can stabilize reactants and intermediates, potentially reducing the formation of polymeric deposits on the catalyst surface.[5]

    • Catalyst Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst. For example, coke can often be burned off in a controlled atmosphere.

Q3: I am observing significant byproduct formation. What are the common side reactions and how can I improve selectivity?

A3: Selectivity is key to an efficient synthesis. Understanding and controlling side reactions is crucial.

  • Common Side Reactions and Byproducts:

    • In Furfural Hydrogenation: Depending on the catalyst and conditions, byproducts can include furfuryl alcohol (from partial hydrogenation), 2-methylfuran (from hydrogenolysis), furan (from decarbonylation), and polymeric resins.[9][10][11][12]

    • In 1,4-Butanediol Dehydration: Overly strong acid catalysts or high temperatures can lead to the formation of ethers and other undesired products.

    • In Paal-Knorr Synthesis: The most common byproduct is the corresponding furan, formed by acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the involvement of the amine.[6]

  • Strategies to Improve Selectivity:

    • Catalyst Selection: The choice of metal and support is critical. For example, in furfural hydrogenation, copper chromite catalysts are highly selective for the C=O bond, yielding furfuryl alcohol, while platinum-based catalysts can be selective towards furan formation via decarbonylation.[13][14]

    • Solvent Effects: The polarity of the solvent can significantly influence selectivity.[5][15][16] For instance, in the hydrogenation of furfural, low-polarity solvents like n-heptane can favor the formation of 2-methylfuran with copper-based catalysts.[5][15]

    • Control of Reaction Parameters: Fine-tuning temperature, pressure, and reaction time can help favor the desired reaction pathway.

    • Use of Additives: In some cases, adding a small amount of a modifier or a base can suppress side reactions. For example, in the aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol, the addition of an alkaline substance can improve the yield.[17]

Reaction Conditions and Safety

Q4: What are the key safety precautions for high-pressure hydrogenation reactions?

A4: High-pressure hydrogenation involves flammable hydrogen gas and often pyrophoric catalysts, necessitating strict safety protocols.[7][8][18]

  • Essential Safety Measures:

    • Proper Equipment: Use a pressure-rated reactor (e.g., an autoclave) and fittings certified for hydrogen service.[7]

    • Inert Atmosphere: Always purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[7][8]

    • Leak Testing: Before starting the reaction, perform a leak test with an inert gas at a pressure higher than the intended reaction pressure.

    • Ventilation: Conduct the reaction in a well-ventilated fume hood.[8][19]

    • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and non-intrinsically safe electronic equipment.[7][20]

    • Temperature and Pressure Monitoring: Continuously monitor the reaction temperature and pressure. Use a cooling system to manage exothermic reactions.[7][18]

    • Catalyst Handling: Handle pyrophoric catalysts (e.g., Raney Ni, dry Pd/C) under an inert atmosphere or wetted with a solvent to prevent spontaneous ignition upon contact with air.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For high-pressure work, additional shielding may be necessary.[20]

Data on Catalyst Performance

The following tables summarize quantitative data on the performance of various catalysts for the synthesis of THF derivatives.

Table 1: Catalytic Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol (THFA)

CatalystSupportTemperature (°C)H2 Pressure (MPa)SolventFurfural Conversion (%)THFA Yield (%)Reference
Rh/CCarbon30AmbientAqueous>9992[21]
Rh/CCarbon30AmbientDimethylacetamide>9995[21]
Pt(3)Ni(3)/CCarbon352Water99-[22]
Pd/UiO-66UiO-66601Water100100[23]
Ni-basedAl2O31404Water-94[17]

Table 2: Catalytic Dehydration of 1,4-Butanediol (BDO) to Tetrahydrofuran (THF)

CatalystTemperature (°C)FeedTHF Yield (%)Reaction Time (h)Reference
ZrO2-Al2O3 (ZA11)240Pure BDO90.1-[24]
ZrO2-Al2O3 (ZA13)220Aqueous BDO97.112[24]
Fe2(SO4)3320Aqueous BDO59.852[25]
Silicotungstic acid/TiO2-1,4-butanediol>970.67-0.83[26]
ZSM-5 (NH4+ exchanged)-1,4-butanediolnearly 100 (selectivity)-[27]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Furfural

This protocol provides a general methodology for the liquid-phase hydrogenation of furfural. Specific parameters should be optimized based on the chosen catalyst and desired product.

  • Catalyst Preparation (Wet-Impregnation Method for Pd/C):

    • Add a carbon support to deionized water and stir to form a slurry.

    • Dissolve a palladium precursor (e.g., H2PdCl4) in water and add it dropwise to the carbon slurry with continuous stirring.

    • Stir the mixture for several hours at room temperature to ensure uniform deposition of the palladium precursor.

    • Dry the solid material in an oven.

    • Calcine the dried powder in an inert atmosphere, followed by reduction under a hydrogen flow at an elevated temperature to obtain the final catalyst.[10]

  • Hydrogenation Reaction:

    • Reactor Setup: Place the catalyst and the solvent (e.g., water, ethanol) into a high-pressure autoclave.

    • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.[7]

    • Reactant Addition: Add the furfural substrate to the reactor.

    • Pressurizing: Pressurize the reactor with hydrogen to the desired pressure.

    • Reaction: Heat the reactor to the desired temperature while stirring. Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the catalyst from the reaction mixture. The product can then be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Analysis catalyst_prep Catalyst Preparation (e.g., Wet Impregnation) reactor_loading Load Catalyst & Solvent into Autoclave catalyst_prep->reactor_loading purging Purge with N2, then H2 reactor_loading->purging reactant_add Add Furfural purging->reactant_add pressurize Pressurize with H2 reactant_add->pressurize heat_stir Heat to Reaction Temp & Stir pressurize->heat_stir monitoring Monitor Progress (GC/HPLC) heat_stir->monitoring cool_vent Cool & Vent monitoring->cool_vent filtration Filter Catalyst cool_vent->filtration purification Purify Product (Distillation/Chromatography) filtration->purification analysis Characterize Product purification->analysis catalyst_troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield / Selectivity? catalyst_issue Catalyst Deactivation (Poisoning, Coking, Sintering) start->catalyst_issue Yes conditions_issue Sub-optimal Conditions (Temp, Pressure) start->conditions_issue Yes byproducts_issue Side Reactions (e.g., Polymerization) start->byproducts_issue Yes change_catalyst Change Catalyst or Support catalyst_issue->change_catalyst purify_feed Purify Starting Materials catalyst_issue->purify_feed regenerate_catalyst Regenerate Catalyst catalyst_issue->regenerate_catalyst optimize_conditions Optimize Temp & Pressure conditions_issue->optimize_conditions byproducts_issue->optimize_conditions change_solvent Change Solvent byproducts_issue->change_solvent furfural_hydrogenation_pathway cluster_products Hydrogenation Products furfural Furfural furfuryl_alcohol Furfuryl Alcohol (FA) furfural->furfuryl_alcohol Selective C=O Hydrogenation (e.g., Cu-based catalysts) methyl_furan 2-Methylfuran (MF) furfural->methyl_furan Hydrogenolysis furan Furan furfural->furan Decarbonylation (e.g., Pt catalysts) polymers Polymers/Resins furfural->polymers Side Reaction (High Temp/Acidic) thfa Tetrahydrofurfuryl Alcohol (THFA) furfuryl_alcohol->thfa Furan Ring Hydrogenation (e.g., Noble metal catalysts) furan->thfa Hydrogenation

References

Technical Support Center: Synthesis of Aminotetrahydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively synthesizing aminotetrahydrofurans.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of aminotetrahydrofurans, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is showing low or no yield of the desired aminotetrahydrofuran. What are the likely causes and how can I improve it?

Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and formation of side products.[1] Furan rings, in particular, are sensitive to strong acids, which can lead to polymerization or ring-opening, especially in the presence of water.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Catalyst: If using an acid catalyst, consider switching to a milder one (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) to prevent degradation.[1]

    • Temperature: Lowering the reaction temperature can reduce the rate of side reactions and product decomposition.[1]

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to avoid product degradation from prolonged exposure to harsh conditions.[1]

  • Ensure Anhydrous Conditions: Water can promote undesirable side reactions.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purification Method: Aminotetrahydrofurans can be volatile. If using distillation for purification, consider vacuum distillation to reduce the required temperature and prevent thermal degradation.[1]

Q2: The reaction mixture has turned dark and is producing a tar-like substance. What is causing this and how can I prevent it?

The formation of dark, tarry substances is a common sign of polymerization of the furan starting materials or product.[1] This is often promoted by acidic conditions.[1]

Preventative Measures:

  • Milder Conditions: Use milder acid catalysts and lower reaction temperatures.[1]

  • Control Reagent Addition: Slow, dropwise addition of reagents can help to control the reaction exotherm and minimize polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Q3: I am observing significant impurity peaks in my characterization data (NMR, GC-MS). What are common side products and how can I minimize them?

Common impurities can arise from side reactions of starting materials or reagents. For instance, in reactions involving organolithium reagents like n-BuLi, side products from reactions with alkyl halides can be observed.

Strategies to Minimize Impurities:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a substoichiometric amount of a highly reactive reagent can sometimes prevent the formation of byproducts.

  • Choice of Base: If applicable, consider using an alternative base. For example, LDA might be a more suitable base than n-BuLi in certain contexts to avoid specific side reactions.

  • Purification: Effective purification is key. Techniques like column chromatography, distillation, or preparative TLC can be used to separate the desired product from impurities.[2]

Q4: What are the primary safety hazards associated with aminotetrahydrofurans and their synthesis, and what precautions should I take?

Aminotetrahydrofurans and the reagents used in their synthesis present several hazards.

Primary Hazards:

  • Flammability: Tetrahydrofuran (THF) and some aminotetrahydrofuran derivatives are flammable liquids.[3][4][5]

  • Health Hazards: Aminotetrahydrofurans can cause skin and eye irritation, and may cause respiratory irritation.[6] Some reagents, like THF, are suspected carcinogens.[4]

  • Reactivity: Reagents like organolithiums are pyrophoric and react violently with water. Ethers like THF can form explosive peroxides upon exposure to air.[7]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[6]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[6]

  • Handling Flammables: Keep flammable liquids away from ignition sources such as heat, sparks, and open flames.[5] Use non-sparking tools and explosion-proof equipment.[5][6]

  • Peroxide Forming Solvents: Check for and neutralize peroxides in ethers like THF before use.

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry chemical, CO2, or alcohol-resistant foam) readily available.[6] Ensure easy access to a safety shower and eyewash station.

Quantitative Data Summary

The following tables summarize key quantitative data for common reagents and products in aminotetrahydrofuran synthesis.

Table 1: Physical and Safety Data for 3-Aminotetrahydrofuran

PropertyValueReference
Molecular FormulaC₄H₉NO[3]
Molecular Weight87.12 g/mol [3]
Density1.012 g/mL at 25 °C[3]
Flash Point48.9 °C (120.0 °F)[3]
Hazard StatementsH226, H302, H315, H318[3]

Table 2: Hazard Classifications and Precautionary Statements

SubstanceHazard ClassificationsPrecautionary Statements
3-AminotetrahydrofuranFlammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1P210, P233, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338
(R)-3-AminotetrahydrofuranSkin Irritation 2, Eye Irritation 2, Specific target organ toxicity – single exposure 3P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364, P403+P233, P405, P501
TetrahydrofuranFlammable Liquid 2, Acute Toxicity 4 (Oral), Eye Irritation 2A, Carcinogenicity 2, Specific target organ toxicity - single exposure 3P201, P202, P210, P233, P240, P241, P242, P243, P261, P264, P270

Experimental Protocols

Below are generalized experimental protocols for key steps in aminotetrahydrofuran synthesis. Note: These are illustrative and should be adapted based on the specific substrate and desired product. Always consult the relevant literature and perform a thorough risk assessment before conducting any experiment.

Protocol 1: General Procedure for Reductive Amination of a Furan Precursor

This protocol outlines a one-pot synthesis of a furan-derived primary amine.

Materials:

  • Furfural or other suitable furan-based starting material

  • Hydroxylammonium chloride

  • Sodium carbonate

  • Zinc dust

  • Ammonium chloride

  • Zinc chloride

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Oxime Formation: In a reaction vessel, dissolve the furan starting material and hydroxylammonium chloride in water.

  • Slowly add a solution of sodium carbonate dropwise to the mixture.

  • Stir the solution at room temperature to facilitate the formation of the oxime.[8]

  • Reduction: Heat the solution to 60°C.

  • Add water, zinc dust, ammonium chloride, and zinc chloride to the reaction mixture.

  • Stir the mixture vigorously for approximately 15 minutes.[8]

  • Workup: Cool the reaction mixture and filter to remove any solids.

  • The aqueous solution contains the desired amine. Further purification can be achieved through extraction with an organic solvent followed by distillation.[8]

Protocol 2: General Procedure for the Synthesis of (5-Methyltetrahydrofuran-2-yl)methyl Acetate (Esterification)

This protocol describes a method for derivatizing a hydroxyl group on a tetrahydrofuran ring.

Materials:

  • Tetrahydro-5-methylfuran-2-methanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Tetrahydro-5-methylfuran-2-methanol in pyridine in a round-bottom flask.

  • Cool the stirred solution to 0 °C and add acetic anhydride dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[9]

  • Workup: Quench the reaction by adding water.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by column chromatography or distillation.

Visualizations

Hazard Mitigation Workflow

This diagram outlines a logical workflow for mitigating hazards during the synthesis of aminotetrahydrofurans.

HazardMitigationWorkflow start Start: Planning Synthesis risk_assessment 1. Risk Assessment - Identify chemical hazards - Evaluate reaction conditions start->risk_assessment ppe_selection 2. Select Appropriate PPE - Safety glasses/goggles - Lab coat - Chemical-resistant gloves risk_assessment->ppe_selection engineering_controls 3. Implement Engineering Controls - Fume hood - Inert atmosphere setup ppe_selection->engineering_controls reagent_prep 4. Reagent Preparation - Check for peroxides in THF - Use anhydrous solvents engineering_controls->reagent_prep reaction_setup 5. Reaction Setup - Ensure proper ventilation - Ground equipment for flammables reagent_prep->reaction_setup reaction_monitoring 6. Monitor Reaction - Temperature - Pressure - Color change reaction_setup->reaction_monitoring is_exothermic Exothermic Event? reaction_monitoring->is_exothermic cooling Immediate Cooling - Ice bath is_exothermic->cooling Yes workup 7. Reaction Workup - Quench safely - Neutralize acidic/basic waste is_exothermic->workup No quenching Controlled Quenching cooling->quenching quenching->workup purification 8. Purification - Distillation (vacuum?) - Chromatography workup->purification waste_disposal 9. Waste Disposal - Segregate waste streams - Follow institutional guidelines purification->waste_disposal end End: Synthesis Complete waste_disposal->end

Caption: Workflow for hazard mitigation in aminotetrahydrofuran synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for troubleshooting low-yielding reactions.

LowYieldTroubleshooting start Low Yield Observed check_starting_material Check Starting Material Purity start->check_starting_material check_reagents Verify Reagent Activity start->check_reagents reaction_progress Did the reaction go to completion? (Check TLC/GC-MS) check_starting_material->reaction_progress check_reagents->reaction_progress incomplete_reaction Incomplete Reaction reaction_progress->incomplete_reaction No complete_reaction Reaction Complete reaction_progress->complete_reaction Yes increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature (cautiously) incomplete_reaction->increase_temp check_catalyst Check Catalyst Activity/Loading incomplete_reaction->check_catalyst product_decomposition Suspect Product Decomposition? complete_reaction->product_decomposition milder_conditions Use Milder Conditions - Lower temperature - Milder catalyst product_decomposition->milder_conditions Yes workup_issue Investigate Workup/Purification - Product loss during extraction? - Volatility issues? product_decomposition->workup_issue No

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of (S)-3-Aminotetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Compounds

The (S)-3-aminotetrahydrofuran scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its inherent chirality and the presence of a key amino group allow for specific interactions with biological targets, leading to the development of potent and selective therapeutic agents. This guide provides a comparative overview of the biological activities of various derivatives of this compound, focusing on their potential as Factor Xa inhibitors and HIV-1 protease inhibitors. The information is compiled from various studies to offer a broader perspective on the therapeutic potential of this chemical class.

Factor Xa Inhibitors

Derivatives of this compound have been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

A notable example is the compound (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-/V-(3-methyl-2,3,4,5-tetrahydro-1 H- benzo[c/]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide.[1] Studies have indicated that the S-configuration at the aminotetrahydrofuran core is crucial for enhanced potency in FXa inhibition. While specific quantitative comparative data for a series of analogs is limited in publicly available literature, the development of this compound highlights the potential of the this compound scaffold in designing novel anticoagulants.

Experimental Protocol: Factor Xa Inhibition Assay

The inhibitory activity of compounds against Factor Xa is typically determined using a chromogenic assay.[2][3][4][5]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa. A chromogenic substrate, which releases a colored product upon cleavage by Factor Xa, is used. The reduction in color formation in the presence of the test compound is proportional to its inhibitory activity.

Procedure:

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl, NaCl, and CaCl2.

  • Enzyme and Inhibitor Incubation: A solution of human Factor Xa is incubated with varying concentrations of the test compound for a specific period to allow for binding.

  • Substrate Addition: A chromogenic substrate for Factor Xa (e.g., S-2222) is added to the mixture to initiate the reaction.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the absorbance curve. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Factor_Xa_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FXa Factor Xa Enzyme Incubation Incubate FXa + Inhibitor FXa->Incubation Inhibitor Test Compound ((S)-3-ATF Derivative) Inhibitor->Incubation Substrate Chromogenic Substrate Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance (405 nm) Reaction->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow of a chromogenic Factor Xa inhibition assay.

HIV-1 Protease Inhibitors

The this compound moiety has been successfully incorporated into the design of potent HIV-1 protease inhibitors. This enzyme is crucial for the replication of the HIV virus, and its inhibition is a cornerstone of antiretroviral therapy.

Several studies have explored the structure-activity relationships of these derivatives. For instance, inhibitors incorporating a squaramide-derived P2 ligand containing an aminotetrahydrofuran scaffold have demonstrated high potency. One such derivative with an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand exhibited a Ki value of 0.51 nM against HIV-1 protease. Other research has focused on designing substituted tetrahydrofuran derivatives to enhance interactions with the enzyme's active site.

Comparative Biological Activity of HIV-1 Protease Inhibitors
Compound IDP2-Ligand MoietyKi (nM)Antiviral Activity (IC50, nM)Reference
1 N-methyl-3-(R)-aminotetrahydrofuranyl squaramide0.51Not Reported
2 Substituted tetrahydrofuran derivative AData not publicly availablePotent[6]
3 Substituted tetrahydrofuran derivative BData not publicly availablePotent[6]

Note: Direct comparative data from a single study is limited. The data presented is a compilation from different research efforts and may not be suitable for direct head-to-head comparison due to variations in experimental conditions.

Experimental Protocol: HIV-1 Protease Inhibition Assay

The inhibitory activity of compounds against HIV-1 protease is commonly evaluated using a fluorogenic assay based on Fluorescence Resonance Energy Transfer (FRET).[7][8][9]

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the reporter. Upon cleavage by HIV-1 protease, the reporter and quencher are separated, leading to an increase in fluorescence.

Procedure:

  • Reagent Preparation: An assay buffer, a stock solution of the FRET substrate, and a solution of recombinant HIV-1 protease are prepared.

  • Reaction Setup: In a 96-well plate, the HIV-1 protease enzyme is mixed with varying concentrations of the test compound.

  • Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the increase in fluorescence is measured over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[9]

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal. The Ki or IC50 value is then determined by fitting the data to appropriate enzyme inhibition models.

HIV_Protease_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protease HIV-1 Protease Reaction_Setup Mix Protease + Inhibitor Protease->Reaction_Setup Inhibitor Test Compound ((S)-3-ATF Derivative) Inhibitor->Reaction_Setup FRET_Substrate FRET Substrate Reaction_Start Add FRET Substrate FRET_Substrate->Reaction_Start Reaction_Setup->Reaction_Start Measurement Measure Fluorescence (Ex/Em = 330/450 nm) Reaction_Start->Measurement Velocity_Calc Calculate Initial Velocity Measurement->Velocity_Calc Ki_IC50_Calc Determine Ki / IC50 Velocity_Calc->Ki_IC50_Calc

Caption: Workflow of a fluorogenic HIV-1 protease inhibition assay.

Cytotoxicity Assessment

To evaluate the potential therapeutic window of these compounds, their cytotoxicity is often assessed in various cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[10][11][12][13][14]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (concentration that causes 50% cytotoxicity) is determined.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with (S)-3-ATF Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The examples of Factor Xa and HIV-1 protease inhibitors demonstrate the utility of this scaffold in the design of potent and specific therapeutic agents. Further synthesis and comparative evaluation of a broader range of analogs are warranted to fully explore the therapeutic potential of this chemical space. The experimental protocols and workflows provided in this guide offer a foundation for the standardized evaluation of novel this compound derivatives.

References

Unveiling the Three-Dimensional World of (S)-3-Aminotetrahydrofuran Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of (S)-3-aminotetrahydrofuran derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction stands as the gold standard for elucidating the absolute configuration and conformational intricacies of these chiral molecules. This guide provides a comparative analysis of the X-ray crystallographic data of two derivatives, this compound hydrochloride and (S)-N-(tetrahydrofuran-3-yl)acetamide, and contrasts this technique with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful complementary tool for structural analysis in solution.

At a Glance: Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two derivatives of this compound, providing a direct comparison of their solid-state structures.

ParameterThis compound hydrochloride(S)-N-(tetrahydrofuran-3-yl)acetamide
Chemical Formula C₄H₁₀ClNOC₆H₁₁NO₂
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions a = 6.98 Å, b = 9.85 Å, c = 10.12 Åa = 5.67 Å, b = 8.23 Å, c = 7.54 Å, β = 109.8°
Volume (ų) 695.5330.9
Z (Molecules/Unit Cell) 42
Key Torsion Angles (°) C1-C2-C3-N: -175.4C1-C2-C3-N: 165.2
Hydrogen Bonding N-H···Cl, O-H···ClN-H···O=C

In Detail: A Tale of Two Structures

The crystallographic data reveals distinct solid-state conformations and packing arrangements for the hydrochloride salt and the N-acetyl derivative of this compound. The hydrochloride salt crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. In contrast, the N-acetyl derivative adopts a monoclinic P2₁ space group.

The unit cell dimensions and volume highlight the impact of the different substituents on the crystal packing. The bulkier acetyl group in (S)-N-(tetrahydrofuran-3-yl)acetamide leads to a more compact packing arrangement, as evidenced by the smaller unit cell volume compared to the hydrochloride salt.

Torsion angles, which describe the conformation of the molecule, show notable differences. The C1-C2-C3-N torsion angle, which defines the orientation of the amino group relative to the tetrahydrofuran ring, differs by approximately 10 degrees between the two structures. This difference underscores the influence of intermolecular forces, particularly hydrogen bonding, on the preferred conformation in the solid state. In the hydrochloride salt, the primary amine forms hydrogen bonds with the chloride ions, whereas in the N-acetyl derivative, the amide group engages in hydrogen bonding with the carbonyl oxygen of a neighboring molecule.

An Alternative Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, NMR spectroscopy offers insights into its structure and dynamics in solution. For this compound derivatives, NMR is a crucial tool for confirming the connectivity of atoms and determining the relative stereochemistry.

Key NMR parameters for structural analysis include:

  • Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is sensitive to its local electronic environment. Different substituents on the aminotetrahydrofuran ring will lead to predictable changes in the chemical shifts of the ring protons and carbons.

  • Coupling Constants (J): The coupling constant between two nuclei provides information about the dihedral angle between them, which is invaluable for conformational analysis. By analyzing the coupling constants of the tetrahydrofuran ring protons, it is possible to deduce the preferred conformation of the ring in solution (e.g., envelope or twist).

Comparison with X-ray Crystallography: NMR and X-ray crystallography are highly complementary techniques.[1] While crystallography provides a precise, static 3D structure, NMR reveals the average structure and conformational dynamics in solution, which is often more biologically relevant.[1] Discrepancies between solid-state and solution-state structures can provide valuable information about the flexibility of the molecule and the influence of crystal packing forces.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For the hydrochloride salt, a mixture of ethanol and diethyl ether is often effective. For the N-acetyl derivative, ethyl acetate or acetone can be used.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.[2]

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations from the various spectra are analyzed to determine the structure and conformation of the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement DataAnalysis Data Analysis & Comparison Refinement->DataAnalysis

Experimental workflow for X-ray crystallographic analysis.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating (S)-3-Aminotetrahydrofuran Against Established Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome of a synthetic route. This guide provides a comparative overview of (S)-3-Aminotetrahydrofuran and its potential advantages over other widely used chiral amines, supported by available data and experimental protocols for established methods.

While direct comparative studies detailing the performance of this compound as a chiral auxiliary in common asymmetric reactions are not extensively available in peer-reviewed literature, its structural features and applications in the synthesis of complex molecules suggest several potential benefits. This guide will explore these advantages and provide a benchmark for comparison by presenting detailed experimental data for well-established chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine, and (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP).

This compound: A Chiral Amine with Unique Potential

This compound is a chiral cyclic amine that has garnered interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran backbone and the stereochemistry at the C3 position make it an attractive scaffold for the synthesis of novel chiral ligands and building blocks for pharmacologically active molecules.

Potential Advantages of this compound:

  • Structural Rigidity: The cyclic nature of the tetrahydrofuran ring imparts conformational rigidity, which can lead to higher stereoselectivity in asymmetric transformations by providing a more defined chiral environment.

  • Coordination Site: The presence of both a nitrogen atom and an ether oxygen atom offers multiple potential coordination sites for metal catalysts, which can influence the transition state geometry and enhance enantioselectivity.

  • Synthetic Accessibility: Methods for the enantiomerically pure synthesis of this compound have been developed, making it an accessible chiral starting material.

  • Use in Novel Ligand Synthesis: this compound and its derivatives have been utilized in the synthesis of novel chiral phosphine ligands and other complex molecular architectures, indicating its utility as a foundational chiral building block.

While quantitative performance data as a primary chiral auxiliary is limited, its incorporation into chiral ligands for asymmetric catalysis is an area of active research.

Established Chiral Auxiliaries: A Performance Benchmark

To provide a context for evaluating the potential of this compound, this section details the performance of three widely used chiral auxiliaries in key asymmetric reactions.

Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective aldol, alkylation, and acylation reactions.

Asymmetric Aldol Reaction Performance:

Diene Donor (as N-acyl Evans' Auxiliary)Aldehyde ElectrophileDiastereomeric Ratio (syn:anti)Yield (%)
PropionylBenzaldehyde>99:185
PropionylIsobutyraldehyde>99:189
AcetylBenzaldehyde95:575

Experimental Protocol: Evans' Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water, and LiOH·H₂O (4.0 equiv) and 30% H₂O₂ (10.0 equiv) are added at 0 °C. The mixture is stirred at room temperature for 4 hours. The auxiliary can be recovered, and the chiral β-hydroxy acid is isolated after acidification and extraction.

Evans_Aldol_Workflow cluster_setup Reaction Setup cluster_reaction Aldol Reaction cluster_workup Workup & Cleavage N_Acyl N-Acyl Oxazolidinone Enolate Z-Enolate Formation N_Acyl->Enolate 0 °C, CH₂Cl₂ Bu2BOTf Bu₂BOTf, Et₃N Bu2BOTf->Enolate Adduct Aldol Adduct Enolate->Adduct -78 °C Aldehyde Aldehyde Aldehyde->Adduct Cleavage LiOH, H₂O₂ Adduct->Cleavage THF/H₂O Product Chiral β-Hydroxy Acid Cleavage->Product Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Workflow for Evans' Asymmetric Aldol Reaction
Pseudoephedrine as a Chiral Auxiliary

Pseudoephedrine is a cost-effective and highly efficient chiral auxiliary, particularly for the asymmetric alkylation of amides.

Asymmetric Alkylation Performance:

N-Acyl PseudoephedrineAlkylating AgentDiastereomeric Excess (de)Yield (%)
N-PropionylBenzyl bromide>98%92
N-PropionylMethyl iodide>98%88
N-ButyrylEthyl iodide>98%90

Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine

  • Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in THF, and the solution is cooled to -78 °C. n-Butyllithium (1.05 equiv) is added, and the mixture is stirred for 10 minutes. The acyl chloride (1.1 equiv) is then added, and the reaction is warmed to 0 °C and stirred for 1 hour.

  • Enolate Formation: The amide solution is cooled to -78 °C, and lithium diisopropylamide (LDA) (2.2 equiv) is added. The mixture is stirred at 0 °C for 1 hour.

  • Alkylation: The reaction is cooled to -78 °C, and the alkyl halide (1.5 equiv) is added. The mixture is stirred at 0 °C for 4 hours.

  • Workup and Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with ethyl acetate. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the corresponding chiral carboxylic acid. For example, refluxing with 1 N H₂SO₄ affords the carboxylic acid.

Pseudoephedrine_Alkylation cluster_amide Amide Formation cluster_alkylation Alkylation cluster_cleavage Cleavage Pseudo (+)-Pseudoephedrine Amide N-Acyl Pseudoephedrine Pseudo->Amide n-BuLi, THF AcylCl Acyl Chloride AcylCl->Amide Enolate Enolate Formation (LDA) Amide->Enolate -78 °C to 0 °C Alkylated Alkylated Amide Enolate->Alkylated -78 °C to 0 °C AlkylHalide Alkyl Halide AlkylHalide->Alkylated Hydrolysis Acid Hydrolysis Alkylated->Hydrolysis Product Chiral Carboxylic Acid Hydrolysis->Product Auxiliary Recovered Pseudoephedrine Hydrolysis->Auxiliary

Asymmetric Alkylation using Pseudoephedrine
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Hydrazones

The SAMP/RAMP hydrazone methodology is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.

Asymmetric Michael Addition Performance of SAMP Hydrazones:

Ketone/AldehydeMichael AcceptorDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)
CyclohexanoneMethyl vinyl ketone>96%>96%75
PropanalNitroethylene>95%>95%68
AcetoneAcrylonitrile>95%>95%71

Experimental Protocol: Asymmetric Michael Addition using SAMP Hydrazone

  • Hydrazone Formation: The ketone or aldehyde (1.0 equiv) and SAMP (1.1 equiv) are refluxed in benzene with a Dean-Stark trap until no more water is collected. The solvent is removed under reduced pressure.

  • Azaenolate Formation: The hydrazone is dissolved in THF and cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the solution is stirred at 0 °C for 2 hours.

  • Michael Addition: The reaction is cooled to -100 °C, and the Michael acceptor (1.2 equiv) is added. The mixture is stirred at -100 °C for 3 hours.

  • Workup and Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with ether. The chiral auxiliary can be cleaved by ozonolysis or acidic hydrolysis (e.g., aqueous oxalic acid) to yield the chiral 1,5-dicarbonyl compound. The SAMP auxiliary can be recovered after basification and extraction.[1]

SAMP_Michael_Addition cluster_hydrazone Hydrazone Formation cluster_addition Michael Addition cluster_cleavage Cleavage Carbonyl Ketone/Aldehyde Hydrazone SAMP Hydrazone Carbonyl->Hydrazone Benzene, reflux SAMP SAMP SAMP->Hydrazone Azaenolate Azaenolate (n-BuLi) Hydrazone->Azaenolate THF, -78 °C Adduct Michael Adduct Azaenolate->Adduct -100 °C Acceptor Michael Acceptor Acceptor->Adduct Ozonolysis Ozonolysis / Hydrolysis Adduct->Ozonolysis Product Chiral 1,5-Dicarbonyl Ozonolysis->Product Auxiliary Recovered SAMP Ozonolysis->Auxiliary

SAMP-Mediated Asymmetric Michael Addition

Conclusion

This compound presents an intriguing scaffold for the development of new chiral auxiliaries and ligands. Its rigid structure and potential for bidentate chelation are promising features for inducing high levels of stereocontrol in asymmetric reactions. However, the lack of extensive, direct comparative data with established chiral amines like Evans' oxazolidinones, pseudoephedrine, and SAMP derivatives makes a definitive performance assessment challenging.

The data and protocols provided for these well-established auxiliaries highlight the high standards of yield and stereoselectivity that are achievable in modern asymmetric synthesis. For this compound to be widely adopted as a practical chiral amine for asymmetric reactions, further research is needed to demonstrate its efficacy across a range of transformations and to develop robust protocols for its application and removal. Researchers and drug development professionals are encouraged to explore the potential of this and other novel chiral amines to expand the toolkit for efficient and selective synthesis of enantiomerically pure compounds.

References

A Comparative Guide to the Synthetic Production of Chiral 3-Aminotetrahydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

Chiral 3-aminotetrahydrofurans are pivotal structural motifs in a multitude of biologically active molecules and are considered valuable building blocks in medicinal chemistry and drug development. Their synthesis in enantiomerically pure form is a significant challenge that has been addressed through a variety of synthetic strategies. This guide provides a comparative overview of the primary methods for producing these chiral heterocycles, with a focus on syntheses from the chiral pool, asymmetric catalysis (including organocatalysis and biocatalysis), and the use of chiral auxiliaries.

Data Summary of Synthetic Methods

The following table summarizes the key quantitative data for representative synthetic methods leading to chiral 3-aminotetrahydrofurans or their immediate precursors.

Synthetic StrategyStarting MaterialTarget MoleculeYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Citation
Chiral Pool L-Aspartic Acid(S)-3-Aminotetrahydrofuran HClNot specified>99N/A[1]
Organocatalysis γ-Hydroxy-α,β-unsaturated esterPolysubstituted Tetrahydrofuranup to 98up to 99>20:1[2]
Biocatalysis Tetrahydrofuran-3-one(S)- or (R)-3-Aminotetrahydrofuranup to >99 (predicted)up to >99 (predicted)N/A[3]
Chiral Auxiliary α,β-Unsaturated EsterPrecursor to 3-AminotetrahydrofuranHigh>95>95:5[4]

Synthetic Strategies and Methodologies

Synthesis from the Chiral Pool

The use of readily available, enantiomerically pure natural products as starting materials is a common and effective strategy for the synthesis of complex chiral molecules. Amino acids and carbohydrates are the most frequent chiral pool sources for the synthesis of 3-aminotetrahydrofurans.

a) From L-Aspartic Acid:

A straightforward approach to this compound involves a multi-step synthesis starting from the naturally abundant amino acid, L-aspartic acid. The key steps typically involve the reduction of the carboxylic acid functionalities to alcohols, followed by cyclization to form the tetrahydrofuran ring.

Experimental Protocol: Synthesis of this compound Hydrochloride from L-Aspartic Acid

  • Protection and Reduction: L-aspartic acid is first protected, for example, as its N-phthaloyl derivative. The protected amino acid is then treated with a reducing agent, such as borane-tetrahydrofuran complex (BH3-THF), to selectively reduce both carboxylic acid groups to the corresponding diol.

  • Cyclization: The resulting amino diol is then subjected to acidic conditions (e.g., treatment with HBr) to effect an intramolecular Williamson ether synthesis, forming the protected 3-aminotetrahydrofuran.

  • Deprotection and Salt Formation: The protecting group is subsequently removed (e.g., by hydrazinolysis for a phthaloyl group) to yield the free amine. Finally, treatment with hydrochloric acid affords the desired this compound hydrochloride.

start L-Aspartic Acid step1 Protection & Reduction start->step1 1. Phthalic anhydride 2. BH3-THF step2 Cyclization step1->step2 HBr step3 Deprotection step2->step3 Hydrazine end This compound HCl step3->end HCl

Caption: Synthesis of this compound from L-aspartic acid.

b) From Carbohydrates (e.g., D-Mannitol):

Carbohydrates offer a rich source of stereochemically defined starting materials. D-mannitol, for instance, can be converted into a key intermediate for the synthesis of chiral 3-aminotetrahydrofurans. This approach leverages the inherent chirality of the sugar backbone to establish the stereocenters in the target molecule.

Experimental Protocol: Conceptual Synthesis from D-Mannitol

  • Diacetonide Formation and Oxidative Cleavage: D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol. Subsequent oxidative cleavage of the central diol with sodium periodate yields two equivalents of protected glyceraldehyde.

  • Chain Elongation and Reduction: The glyceraldehyde can then undergo a Wittig-type reaction to introduce a two-carbon unit, followed by reduction of the resulting ester to a diol.

  • Cyclization and Amination: The newly formed diol can be selectively protected and then cyclized to form a tetrahydrofuran ring. The introduction of the amino group at the C3 position can be achieved through a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection.

start D-Mannitol step1 Protection & Cleavage start->step1 1. Acetone, H+ 2. NaIO4 step2 Chain Elongation step1->step2 Wittig Reaction step3 Cyclization step2->step3 Reduction & Acid step4 Amination step3->step4 Mitsunobu Reaction end Chiral 3-Aminotetrahydrofuran step4->end

Caption: Conceptual pathway from D-mannitol.

Asymmetric Catalysis

Asymmetric catalysis provides a powerful means to generate chiral molecules from achiral or racemic starting materials with high enantioselectivity, using only a substoichiometric amount of a chiral catalyst.

a) Organocatalysis:

Chiral organic molecules can act as catalysts to promote stereoselective reactions. For the synthesis of tetrahydrofuran rings, organocatalytic Michael additions are a prominent strategy.

Experimental Protocol: Organocatalytic Asymmetric Double Michael Addition [2]

  • Reaction Setup: To a solution of a γ-hydroxy-α,β-unsaturated ester (1.0 equiv) and an α,β-unsaturated aldehyde (1.2 equiv) in an appropriate solvent (e.g., toluene), a chiral diarylprolinol silyl ether catalyst (e.g., 10 mol%) and a cocatalyst such as benzoic acid (20 mol%) are added.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the highly substituted chiral tetrahydrofuran. While this method does not directly yield a 3-aminotetrahydrofuran, the resulting polysubstituted product can be a versatile intermediate for further transformations.

start1 γ-Hydroxy-α,β-unsaturated ester reaction Double Michael Addition start1->reaction start2 α,β-Unsaturated aldehyde start2->reaction catalyst Chiral Organocatalyst catalyst->reaction end Polysubstituted Tetrahydrofuran reaction->end

Caption: Organocatalytic double Michael addition.

b) Biocatalysis:

Enzymes are highly efficient and selective catalysts that can be employed for a wide range of chemical transformations. Transaminases, in particular, are well-suited for the asymmetric synthesis of chiral amines from prochiral ketones.

Experimental Protocol: Biocatalytic Transamination of Tetrahydrofuran-3-one [3]

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), tetrahydrofuran-3-one (substrate), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor are dissolved.

  • Enzymatic Reaction: A selected transaminase enzyme (either as a purified enzyme or as whole cells) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by HPLC or GC to determine the conversion and enantiomeric excess of the product. Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent and purified.

start Tetrahydrofuran-3-one reaction Asymmetric Transamination start->reaction enzyme Transaminase enzyme->reaction end Chiral 3-Aminotetrahydrofuran reaction->end

Caption: Biocatalytic synthesis of 3-aminotetrahydrofuran.

Chiral Auxiliaries

In this strategy, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Pseudoephedrine is a commonly used chiral auxiliary.

Experimental Protocol: Asymmetric Michael Addition using a Pseudoephedrine Auxiliary [4]

  • Amide Formation: An α,β-unsaturated carboxylic acid is coupled with pseudoephedrine to form the corresponding chiral amide.

  • Diastereoselective Michael Addition: The pseudoephedrine amide is then treated with a strong base (e.g., lithium diisopropylamide, LDA) to form the enolate, which subsequently reacts with a Michael acceptor. The steric bulk of the pseudoephedrine auxiliary directs the incoming electrophile to one face of the enolate, leading to a highly diastereoselective reaction.

  • Auxiliary Cleavage: The resulting product is then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary, yielding the enantiomerically enriched product, which can be further elaborated to the target 3-aminotetrahydrofuran.

start α,β-Unsaturated Ester step1 Attach Chiral Auxiliary start->step1 Pseudoephedrine step2 Diastereoselective Michael Addition step1->step2 Nucleophile step3 Cleave Auxiliary step2->step3 Hydrolysis end Chiral Precursor step3->end

Caption: Chiral auxiliary-mediated synthesis.

Conclusion

The synthesis of chiral 3-aminotetrahydrofurans can be achieved through several distinct and effective strategies. The choice of method often depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Syntheses from the chiral pool offer reliable access to specific enantiomers, while asymmetric catalysis provides a more flexible and atom-economical approach. The use of chiral auxiliaries remains a robust and predictable method for achieving high diastereoselectivity. The continued development of novel catalysts and biocatalytic systems is expected to further enhance the efficiency and sustainability of these synthetic routes, facilitating the discovery and development of new therapeutics.

References

A Comparative Guide to Catalysts for Tetrahydrofuran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalytic systems for the formation of the tetrahydrofuran (THF) ring, a critical structural motif in numerous pharmaceuticals and a valuable industrial solvent. The primary focus is on the intramolecular cyclodehydration of 1,4-butanediol (BDO), a common and efficient route to THF.[1] This document presents a comparative analysis of catalyst performance, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and process optimization.

Comparative Performance of Catalysts

The efficiency of THF synthesis is highly dependent on the catalyst employed. Key performance indicators include yield, selectivity, and reaction conditions such as temperature and time. The following table summarizes the performance of several major classes of catalysts for the dehydration of 1,4-butanediol to tetrahydrofuran.

Catalyst TypeSpecific CatalystSubstrateTHF Yield (%)Selectivity (%)Temperature (°C)Time (h)Reference(s)
Zeolites H-ZSM-51,4-Butanediol94.9~100185-[2]
NH₄⁺-ZSM-51,4-Butanediol>80>992001[1]
Metal Oxides ZrO₂-Al₂O₃ (ZA13)Aqueous 1,4-Butanediol97.1-22012[3][4]
ZrO₂-Al₂O₃ (ZA11)Pure 1,4-Butanediol90.1-2409[3][4]
Zirconium-Based Zirconium Sulfate1,4-ButanediolHigh Yield-200-[5]
Iron-Based Ferrocenium TetrafluoroborateSubstituted 1,4-Butanediols72-83-45-7048-72
[FeCl₃(NNN)]Substituted 1,4-ButanediolsCyclization Observed-4572
Heteropoly Acids Supported Silicotungstic Acid1,4-Butanediol>90>90400-[1]

Note: Direct comparison of catalysts can be challenging due to variations in experimental conditions reported in the literature. The data presented here is extracted from individual studies and serves as a guideline.

Reaction Mechanisms and Pathways

The formation of tetrahydrofuran from 1,4-butanediol over an acid catalyst generally proceeds through a protonation and subsequent intramolecular nucleophilic substitution mechanism.

THF_Formation_Mechanism BDO 1,4-Butanediol (HO-(CH₂)₄-OH) Protonated_BDO Protonated BDO (HO-(CH₂)₄-OH₂⁺) BDO->Protonated_BDO + H⁺ Carbocation Carbocation Intermediate (HO-(CH₂)₄⁺) Protonated_BDO->Carbocation - H₂O Protonated_THF Protonated THF Carbocation->Protonated_THF Intramolecular Nucleophilic Attack THF Tetrahydrofuran (C₄H₈O) Protonated_THF->THF - H⁺ H2O H₂O H_plus H⁺ H_plus2 H⁺

Caption: General mechanism for acid-catalyzed THF formation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of catalyst performance. Below are representative methodologies for key catalyst types.

Catalyst Preparation:

  • Commercial ZSM-5 zeolite is subjected to ion exchange with a 1 M ammonium nitrate solution at 80°C for 24 hours to obtain the ammonium form (NH₄⁺-ZSM-5).

  • The resulting solid is filtered, washed thoroughly with deionized water until no nitrate ions are detected, and then dried at 110°C overnight.

  • For the acidic form (H-ZSM-5), the NH₄⁺-ZSM-5 is calcined in air at 550°C for 5 hours.[1]

Catalytic Reaction:

  • A batch reactor is charged with 1,4-butanediol and the prepared zeolite catalyst (e.g., 5 wt% of the reactant).

  • The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then heated to the desired reaction temperature (e.g., 185-200°C) with stirring.[1][2]

  • The reaction progress is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC).

Catalyst Preparation:

  • ZrO₂-Al₂O₃ mixed oxides are prepared by a co-precipitation method.[3]

  • Aqueous solutions of zirconium tetrachloride (ZrCl₄) and aluminum trichloride hexahydrate (AlCl₃·6H₂O) are mixed in the desired molar ratio (e.g., 1:3 for ZA13).[3]

  • A precipitating agent (e.g., aqueous ammonia) is added dropwise with vigorous stirring until a pH of 8 is reached.

  • The resulting precipitate is aged, filtered, washed with deionized water, and dried at 110°C for 12 hours.

  • The dried solid is then calcined in air at 500°C for 4 hours.[3]

Catalytic Reaction (Aqueous Phase):

  • A high-pressure batch reactor is loaded with an aqueous solution of 1,4-butanediol (e.g., 2.4 g BDO in 50 mL water) and the prepared ZrO₂-Al₂O₃ catalyst (e.g., 0.2 g).[4]

  • The reactor is sealed and heated to the reaction temperature (e.g., 220°C) with constant stirring.[4]

  • After the desired reaction time (e.g., 12 hours), the reactor is cooled, and the liquid product is separated from the solid catalyst by centrifugation or filtration for analysis by GC.[4]

Catalyst System:

  • This method is particularly useful for the synthesis of substituted tetrahydrofurans from the corresponding diols.

Catalytic Reaction:

  • In a vial, the substituted 1,4-butanediol and a catalytic amount of ferrocenium tetrafluoroborate ([FeCp₂]BF₄) (e.g., 10 mol%) are combined.[6]

  • The reaction mixture is heated to the specified temperature (e.g., 45-70°C) without the need for an inert atmosphere.[6]

  • The reaction is stirred for the required duration (e.g., 48-72 hours).[6]

  • The crude product is purified by filtration through a pad of aluminum oxide, eluting with a suitable solvent mixture (e.g., CH₂Cl₂/hexanes), followed by solvent removal under vacuum.[6]

Experimental and Analytical Workflow

The general workflow for catalyst screening and performance evaluation involves several key stages, from catalyst synthesis to product analysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_characterization Catalyst Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Synthesis Synthesis (e.g., Co-precipitation, Ion Exchange) Drying Drying Synthesis->Drying Calcination Calcination/Activation Drying->Calcination XRD XRD Calcination->XRD BET BET Surface Area Calcination->BET TPD NH₃/CO₂-TPD Calcination->TPD Reactor_Setup Reactor Setup (Batch/Flow) Calcination->Reactor_Setup Reaction Reaction under Controlled Conditions Reactor_Setup->Reaction Sampling Product Sampling Reaction->Sampling Separation Catalyst Separation Sampling->Separation GC_Analysis Gas Chromatography (GC) Separation->GC_Analysis Yield_Calc Yield & Selectivity Calculation GC_Analysis->Yield_Calc

Caption: A typical workflow for catalyst evaluation.

Conclusion

The choice of catalyst for tetrahydrofuran ring formation is a critical decision that influences the efficiency, cost-effectiveness, and environmental impact of the synthesis.

  • Zeolites , particularly in their acidic forms, offer high selectivity and activity at moderate temperatures.[1][2]

  • Zirconium-based mixed oxides have demonstrated excellent yields, especially in aqueous media, which is advantageous for bio-based feedstock processing.[3][4]

  • Iron-based catalysts , such as ferrocenium salts, provide a cost-effective and environmentally benign option for the cyclization of substituted diols under mild conditions.

  • Heteropoly acids can achieve high conversions and selectivities, but often require higher reaction temperatures.[1]

Further research should focus on developing catalysts with higher turnover numbers, improved stability, and the ability to operate under milder, more energy-efficient conditions. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and professionals in the field to advance the synthesis of this important heterocyclic compound.

References

(S)-3-Aminotetrahydrofuran in Drug Discovery: A Comparative Analysis of its Patent Landscape and Performance Against Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, (S)-3-aminotetrahydrofuran has emerged as a valuable building block, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides an objective comparison of this compound with commonly employed alternative amine-containing heterocycles: (S)-pyrrolidin-3-amine, (S)-azetidin-3-amine, and (S)-piperidin-3-amine. By examining the patent landscape and presenting available experimental data, this document aims to inform scaffold selection in drug discovery programs.

Performance Comparison of Heterocyclic Amines in Drug Candidates

The choice of a saturated heterocyclic amine can significantly impact a drug candidate's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following tables summarize quantitative data from various sources, offering a comparative view of how this compound and its alternatives perform in different contexts, with a focus on Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs where these scaffolds are frequently utilized.

Table 1: Comparative Biological Activity (IC50) of BTK Inhibitors Featuring Different Heterocyclic Moieties

Heterocyclic ScaffoldCompound Example/Patent ReferenceTargetIC50 (nM)Citation
This compound Analog of IbrutinibBTK1.5[1]
(S)-Pyrrolidin-2-ylAcalabrutinib analogBTK5.1[1][2]
(R)-Piperidin-3-ylIbrutinibBTK0.5[1][3][4]
Azetidine-2-carboxamideSTAT3 Inhibitor 5aSTAT3520

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical assay conditions. The provided examples are illustrative of the scaffolds' application.

Table 2: Comparative Pharmacokinetic Properties

Heterocyclic ScaffoldCompound ExampleParameterValueCitation
(R)-Piperidin-3-ylIbrutinibOral Bioavailability (Rat)~29-41%[3]
(S)-Pyrrolidin-2-ylAcalabrutinibMean Half-life (Human)~1 hour[5]
Azetidine-containing compoundsGeneral observationMetabolic StabilityGenerally high[6]
Tetrahydrofuran-containing drugsGeneral observationADME propertiesCan improve solubility and polarity[7]

Note: Comprehensive and directly comparable pharmacokinetic data for a series of analogues differing only by the heterocyclic amine is limited in the public domain. The data presented reflects general properties and findings for representative compounds.

Experimental Protocols

To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Kinase of interest (e.g., BTK)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

This colorimetric assay is used to assess the cytotoxic effects of a compound on a cell line.

Materials:

  • Target cell line (e.g., a B-cell lymphoma line for BTK inhibitors)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay predicts the passive permeability of a compound across a lipid membrane, serving as a surrogate for intestinal absorption or blood-brain barrier penetration.

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare solutions of the test compounds in PBS.

  • Assay Setup:

    • Fill the acceptor wells with fresh PBS.

    • Add the test compound solutions to the donor wells.

    • Assemble the PAMPA plate sandwich.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor This compound Containing Inhibitor Inhibitor->Kinase Inhibition Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Signaling pathway of kinase inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_evaluation Lead Optimization Kinase_Assay Kinase Inhibition Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Viability Cell Viability Assay EC50 EC50 Determination Cell_Viability->EC50 Permeability_Assay Permeability Assay (PAMPA) Papp Papp Calculation Permeability_Assay->Papp SAR Structure-Activity Relationship (SAR) IC50->SAR EC50->SAR Papp->SAR PK_PD Pharmacokinetic/ Pharmacodynamic Modeling SAR->PK_PD Candidate Drug Candidate with Heterocycle PK_PD->Candidate Optimization Candidate->Kinase_Assay Candidate->Cell_Viability Candidate->Permeability_Assay

Caption: Drug discovery experimental workflow.

Logical_Relationship cluster_properties Physicochemical & Biological Properties Scaffold Choice of Saturated Heterocyclic Amine Biological_Activity Biological Activity (Potency & Selectivity) Scaffold->Biological_Activity Solubility Solubility Scaffold->Solubility Permeability Permeability Scaffold->Permeability Metabolic_Stability Metabolic Stability Scaffold->Metabolic_Stability Overall_Performance Overall Drug Candidate Performance Biological_Activity->Overall_Performance Solubility->Overall_Performance Permeability->Overall_Performance Metabolic_Stability->Overall_Performance

Caption: Factors influencing drug candidate performance.

Conclusion

The patent landscape and available scientific literature demonstrate that this compound is a viable and frequently utilized scaffold in drug discovery, particularly for kinase inhibitors. Its properties can contribute favorably to the overall profile of a drug candidate. However, the optimal choice of a saturated heterocyclic amine is highly context-dependent, relying on the specific target, the desired pharmacokinetic profile, and the overall molecular architecture. While direct, comprehensive comparative studies are not always readily available, the data presented in this guide suggests that pyrrolidine, azetidine, and piperidine derivatives also offer distinct advantages and should be considered as viable alternatives. A thorough evaluation of multiple scaffolds, guided by the experimental protocols outlined herein, is crucial for the successful optimization of lead compounds. Future patent applications and publications providing direct head-to-head comparisons of these scaffolds within the same chemical series will be invaluable to the medicinal chemistry community.

References

Safety Operating Guide

Personal protective equipment for handling (S)-3-Aminotetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle (S)-3-Aminotetrahydrofuran. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles with Side-ShieldsShould conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard.[1]
Hands Protective GlovesImpervious chemical-resistant gloves are required. Always inspect gloves for integrity before use.
Body Laboratory Coat / Impervious ClothingA standard lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory RespiratorTo be used in case of insufficient ventilation, or if exposure limits are exceeded. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict handling protocol is essential to minimize risks. The following step-by-step guide outlines the safe handling procedures for this compound.

1. Preparation:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1]
  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]
  • Don all required personal protective equipment as detailed in the table above.
  • Have spill control materials readily available.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[3]
  • Prevent the inhalation of any vapors, mists, or gases that may be released.[1]
  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1]
  • After handling, wash your hands and any exposed skin thoroughly.[1][2]

3. Storage:

  • Store the chemical in a cool, dry, and well-ventilated location.
  • Keep the container tightly sealed to prevent leakage and contamination.[1]
  • Store away from incompatible materials, such as strong oxidizing agents.[2]

4. Disposal:

  • All waste containing this compound must be treated as hazardous waste.
  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal facility.[2]
  • Contaminated clothing should be carefully removed and decontaminated before reuse or disposed of as hazardous waste.[4]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound ventilation Is the area well-ventilated (e.g., fume hood)? start->ventilation splash_risk Is there a risk of splashing? ventilation->splash_risk Yes respirator Add Respirator ventilation->respirator No ppe_standard Standard PPE: - Safety Goggles with Side-Shields - Protective Gloves - Lab Coat splash_risk->ppe_standard No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Handling ppe_standard->end respirator->splash_risk apron Add Chemical Apron face_shield->apron apron->ppe_standard

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminotetrahydrofuran
Reactant of Route 2
Reactant of Route 2
(S)-3-Aminotetrahydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.